Fisetin quarterhydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C60H42O25 |
|---|---|
分子量 |
1163.0 g/mol |
IUPAC 名称 |
tetrakis(2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one);hydrate |
InChI |
InChI=1S/4C15H10O6.H2O/c4*16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h4*1-6,16-18,20H;1H2 |
InChI 键 |
KGGGBMJTRURSJK-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Fisetin Quarterhydrate: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin (B1672732) (3,3′,4′,7-tetrahydroxyflavone), a flavonoid found in various fruits and vegetables like strawberries, apples, and onions, has garnered significant scientific interest for its potent health-promoting effects.[1][2] Among its diverse biological activities, fisetin's role as a powerful antioxidant is a cornerstone of its therapeutic potential.[1][3][4] This technical guide provides an in-depth analysis of the antioxidant and free radical scavenging properties of fisetin, focusing on its direct chemical actions and its influence on crucial cellular defense pathways. The information is presented with quantitative data, detailed experimental methodologies, and pathway visualizations to support advanced research and development.
Direct Antioxidant and Free Radical Scavenging Activity
Fisetin's chemical structure, particularly the presence and arrangement of its hydroxyl (-OH) groups, endows it with the ability to directly neutralize reactive oxygen species (ROS).[2] It acts as a hydrogen donor, a mechanism by which it can scavenge free radicals and terminate damaging chain reactions.[2][5] This direct antioxidant capacity has been quantified using various standard in vitro assays.
Data Presentation: In Vitro Antioxidant Capacity
The efficacy of fisetin as a free radical scavenger has been evaluated through several spectrophotometric assays. The following table summarizes key quantitative data, allowing for a comparative assessment of its activity.
| Assay | Method Principle | Fisetin Activity (IC50 / Value) | Reference Compound | Source(s) |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing decolorization. | IC50 values vary, but show high potency. For example, lower than BHA (37.75±0.88 μg/mL). | Ascorbic Acid, BHA | [6] |
| ABTS Radical Cation Scavenging | Measures the ability to scavenge the pre-formed ABTS radical cation (ABTS•⁺). | Trolox-Equivalent Activity Concentration (TEAC) reported as 2.80±0.06. | Trolox | [1][7] |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. | 2.52 mM Fe(II)/mol | Quercetin | [5] |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the inhibition of peroxyl radical-induced oxidation. | Strong antioxidant activity demonstrated, with a value of 10509.46±514.60 μmol vitamin C/g DW. | Vitamin C | [6] |
Experimental Protocols
-
Principle: The DPPH radical is a stable free radical with a deep violet color that absorbs maximally at ~517 nm.[5][8] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, resulting in a decrease in absorbance.[5][8]
-
Methodology:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).[5]
-
Prepare various concentrations of fisetin and a positive control (e.g., Ascorbic Acid) in the same solvent.
-
Add the fisetin or control solution to the DPPH solution (e.g., in a 1:2 or 1:1 ratio).[9] A blank containing only the solvent is also prepared.[10]
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[5][11]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[5]
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[5]
-
The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[5]
-
-
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by a strong oxidizing agent, such as potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced back to its colorless neutral form, and the decrease in absorbance is measured.[5]
-
Methodology:
-
Generate the ABTS•⁺ radical by reacting an ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[5]
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.[5]
-
Add various concentrations of fisetin or a standard (e.g., Trolox) to the diluted ABTS•⁺ solution.
-
After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.[5]
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.[5]
-
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, fisetin exerts profound antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.[2][5] This indirect mechanism fortifies cellular defenses against oxidative stress.
Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of cellular redox homeostasis.[5][12][13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation.[12][14] Fisetin has been shown to be a potent activator of this pathway.[12][13][15][16]
Mechanistically, fisetin can interfere with the Nrf2-Keap1 interaction.[4] Studies suggest that fisetin downregulates the protein level of Keap1 and inhibits the ubiquitination and degradation of Nrf2.[12][17] This stabilizes Nrf2, allowing it to translocate into the nucleus.[12][17] In the nucleus, Nrf2 binds to the ARE in the promoter regions of various target genes, initiating the transcription of a suite of phase II detoxifying and antioxidant enzymes.[12][13][14]
Upregulation of Antioxidant Enzymes
The activation of the Nrf2 pathway by fisetin leads to the increased expression and activity of several critical antioxidant enzymes.[12][13][18]
-
Superoxide (B77818) Dismutase (SOD): Fisetin treatment has been shown to enhance SOD activity, an enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3][19][20]
-
Catalase (CAT): Fisetin also boosts the activity of catalase, which is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus neutralizing a key ROS.[3][19][20]
-
Glutathione (B108866) Peroxidase (GPx): This enzyme, which reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols while oxidizing glutathione (GSH), is also upregulated by fisetin.[18][21][22]
Data Presentation: Effect on Cellular Antioxidant Enzymes
The following table summarizes findings on fisetin's ability to modulate the activity of key endogenous antioxidant enzymes in various experimental models.
| Enzyme | Model System / Cell Type | Treatment Conditions | Observed Effect | Source(s) |
| Superoxide Dismutase (SOD) | Rat models, Porcine embryos | Oral administration (e.g., 20 mg/kg) | Significant increase in SOD activity/expression. | [4][20] |
| Catalase (CAT) | Rat models, Porcine embryos | Oral administration, in vitro culture | Restored or increased CAT activity/expression in response to oxidative stress. | [3][4][21] |
| Glutathione Peroxidase (GPx) | Rat models | Oral administration in response to toxin-induced HCC | Recovered GPx levels back to normal in aflatoxin-B1 treated rats. | [21] |
| Heme Oxygenase-1 (HO-1) | HepG2 cells, ARPE-19 cells | In vitro treatment | Upregulated mRNA and protein expression of HO-1, a key Nrf2 target gene. | [12][15][17] |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | HepG2 cells | In vitro treatment | Upregulated mRNA expression. | [12][17] |
Experimental Protocols for Enzyme Activity
-
Principle: This method measures the inhibition of the autoxidation of pyrogallol (B1678534). The superoxide radical catalyzes this autoxidation, and SOD or SOD-like compounds inhibit the reaction.[23]
-
Methodology:
-
Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing DTPA.
-
Prepare a pyrogallol solution (e.g., 25 mM) in dilute HCl.
-
In a cuvette, mix the buffer and the fisetin sample solution.
-
Initiate the reaction by adding the pyrogallol solution.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 420 nm) over time using a spectrophotometer. The rate of autoxidation is proportional to the concentration of superoxide radicals.
-
The percentage of inhibition of pyrogallol autoxidation is calculated by comparing the rate of the reaction with and without the fisetin sample.
-
-
Principle: Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂), which absorbs light at 240 nm. The decrease in absorbance is proportional to the enzyme's activity.
-
Methodology:
-
Prepare a phosphate (B84403) buffer (e.g., 50 mM, pH 7.0).
-
Prepare a hydrogen peroxide solution (e.g., 10 mM) in the phosphate buffer.
-
In a quartz cuvette, add the buffer and the cell lysate/tissue homogenate containing the enzyme.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately monitor the decrease in absorbance at 240 nm for 1-3 minutes.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).
-
Experimental and Logical Workflow Visualization
The evaluation of a compound's antioxidant potential follows a logical progression from basic chemical reactivity to complex cellular and mechanistic studies.
Conclusion
Fisetin demonstrates a robust, dual-action antioxidant profile. It is not only capable of directly scavenging a variety of free radicals but also potently enhances the cell's intrinsic antioxidant defense system. Its ability to activate the Nrf2-ARE signaling pathway, leading to the upregulation of critical protective enzymes like SOD, catalase, and GPx, underscores its significance as a molecule of interest for mitigating conditions associated with oxidative stress. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of fisetin.
References
- 1. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin alleviates oxidative stress and promotes porcine early embryonic development via activation of the NRF2-ARE signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress [frontiersin.org]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fisetin Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fisetin Alleviates Inflammation and Oxidative Stress in Deep Vein Thrombosis via MAPK and NRF2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. masi.eu [masi.eu]
- 19. Effects of Fisetin, a Plant-Derived Flavonoid, on Response to Oxidative Stress, Aging, and Age-Related Diseases in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fisetin Modulates Antioxidant Enzymes and Inflammatory Factors to Inhibit Aflatoxin-B1 Induced Hepatocellular Carcinoma in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of superoxide dismutase-like activity of natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Fisetin on Cancer Cell Lines: A Technical Guide
Introduction
Fisetin (B1672732), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2][3] Preclinical evidence from numerous in vitro studies demonstrates its ability to inhibit the proliferation of cancer cells and induce programmed cell death, known as apoptosis, across a wide spectrum of cancer cell lines.[4][5] Fisetin's multifaceted mechanism of action involves the modulation of critical intracellular signaling pathways that regulate cell growth, survival, and metastasis. This technical guide provides an in-depth overview of the in vitro effects of fisetin on various cancer cell lines, presenting key quantitative data, detailed experimental protocols for foundational assays, and visualizations of the core signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of fisetin.
Data Presentation: Cytotoxic Efficacy of Fisetin
The pro-apoptotic and anti-proliferative activity of fisetin has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values of fisetin in various cancer cell lines, providing a comparative overview of its potency. It is important to note that these values can vary based on experimental conditions such as the specific cell line, incubation time, and the assay method used.
Table 1: IC50 Values of Fisetin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Lung Cancer | A549 | 214.47 | Not Specified |
| Lung Cancer (Cisplatin-Resistant) | A549-CR | 320.42 | Not Specified |
| Cervical Cancer | HeLa | 36 | 48 |
| Leukemia | HL-60 | 45 | 72 |
| Glioblastoma | U251 | 75 | Not Specified |
| Colon Cancer | HCT-116 | 23 (GI50) | Not Specified |
| Pancreatic Cancer | Mia-PaCa-2 | 29 (GI50) | Not Specified |
| Colon Cancer | SW620 | 37 (GI50) | Not Specified |
| Breast Cancer | MDA-MB-231 | 38 (GI50) | Not Specified |
| Prostate Cancer | DU-145 | 17 (GI50) | Not Specified |
| Prostate Cancer | PC3 | 41 (GI50) | Not Specified |
| Prostate Cancer | LNCaP | 41 (GI50) | Not Specified |
| Ovarian Cancer | SKOV3 | 125-250 µg/mL | Not Specified |
| Head and Neck Cancer | HSC3 | ~20 | 24 |
| Head and Neck Cancer | SCC-4 | 52.8 | 48 |
| Head and Neck Cancer | CAL-27 | 50 | 48 |
| Head and Neck Cancer | Ca9-22 | 200 | 48 |
| Lung Cancer | A549 | 58 | 48 |
| Breast Cancer | MDA-MB-231 | 68 | 48 |
| Epidermoid Carcinoma | A431 | 50 | 48 |
Mechanisms of Action
Fisetin exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Apoptosis Induction
Fisetin is a potent inducer of apoptosis in a multitude of cancer cell lines. This programmed cell death is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in fisetin-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: Fisetin treatment leads to an increased expression of pro-apoptotic proteins such as Bax and Bak, and a decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3, -8, and -9. Activated caspases are the executioners of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.
-
PARP Cleavage: A hallmark of caspase-mediated apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP), an event that is consistently observed in fisetin-treated cancer cells.
Cell Cycle Arrest
Fisetin can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G1 or G2/M phase. This arrest is achieved by modulating the expression and activity of key cell cycle regulatory proteins:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): Fisetin treatment has been shown to decrease the expression of cyclins D1, D2, and E, as well as their activating partners CDK2, CDK4, and CDK6. These proteins are crucial for the progression of the cell cycle through the G1 phase.
-
CDK Inhibitors: Concurrently, fisetin can induce the expression of CDK inhibitors such as p21/WAF1 and p27/KIP1. These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing cell cycle progression.
Signaling Pathways Modulated by Fisetin
Fisetin's anti-cancer effects are orchestrated by its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Fisetin has been shown to inhibit the phosphorylation of Akt and mTOR, thereby suppressing this pro-survival signaling cascade in various cancer cells, including prostate, breast, and colorectal cancer.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, p38, and JNK, plays a complex role in cell fate. Fisetin has been observed to modulate MAPK signaling, in some instances inhibiting ERK activation while activating the pro-apoptotic JNK and p38 pathways.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Fisetin can inhibit the NF-κB signaling pathway, leading to the downregulation of its target genes, which include proteins involved in apoptosis, proliferation, and angiogenesis.
Mandatory Visualizations
Caption: Fisetin's modulation of key signaling pathways leading to anticancer effects.
Caption: A typical workflow for studying the in vitro effects of Fisetin on cancer cells.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the study of fisetin's effects on cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of fisetin on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of fisetin in DMSO. Perform serial dilutions of fisetin in serum-free medium to the desired final concentrations. Remove the old medium from the cells and add 100 µL of the appropriate fisetin working solution or vehicle control to each well. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay by Flow Cytometry Using Annexin V/PI Staining
This assay is used to quantify the number of cells that have undergone apoptosis.
-
Cell Seeding and Treatment: Seed cells (1 x 10⁶ cells) in a T25 culture flask and treat with fisetin for the desired time. Prepare control samples including unstained cells, Annexin V only, and propidium iodide (PI) only controls.
-
Cell Harvesting: After incubation, collect both the floating (apoptotic) and adherent cells. Wash the collected cells twice with cold PBS and centrifuge at approximately 300-600 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of propidium iodide (PI) working solution (100 µg/mL).
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: After the incubation period, add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method is used to analyze the distribution of a cell population in the different phases of the cell cycle.
-
Cell Harvesting: Harvest approximately 10⁶ cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to the cells. Fix the cells for at least 30 minutes on ice. Cells can be stored in ethanol at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at a higher speed than live cells to pellet them. Wash the pellet twice with PBS. Resuspend the cell pellet in a solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA, which can also be stained by PI.
-
Incubation: Incubate the cells for at least 30 minutes at room temperature or overnight at 4°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation levels of key proteins involved in signaling pathways.
-
Protein Extraction: After fisetin treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, caspase-3) overnight at 4°C with gentle shaking. After washing with TBST, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. The band intensities can be quantified using densitometry software.
Conclusion
The in vitro evidence strongly supports the potential of fisetin as an anti-cancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in a wide range of cancer cell lines highlights its promise for further preclinical and clinical investigation. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to build upon the existing knowledge and further elucidate the therapeutic potential of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Function and mechanism of action of Fisetin in cancer_Chemicalbook [chemicalbook.com]
- 3. The Potential Role of Fisetin, a Flavonoid in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin in Cancer: Attributes, Developmental Aspects, and Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on the chemotherapeutic potential of fisetin: In vitro evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Fisetin Quarterhydrate: A Technical Guide to its Application as a Senolytic Agent in Aging Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and contributes to a myriad of age-related pathologies. Senolytics, a class of therapeutic agents that selectively eliminate senescent cells, have emerged as a promising strategy to extend healthspan and mitigate the deleterious effects of aging. Among the naturally occurring senolytics, the flavonoid fisetin (B1672732) has garnered significant attention for its potent and selective activity. This technical guide provides an in-depth overview of fisetin, with a particular focus on fisetin quarterhydrate, as a potential senolytic agent for aging studies. It details its mechanisms of action, summarizes quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes key signaling pathways and workflows.
Introduction to Fisetin and this compound
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a flavonoid found in various fruits and vegetables, including strawberries, apples, persimmons, and onions.[1][2] It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][] More recently, fisetin has been identified as a potent senolytic compound, capable of selectively inducing apoptosis in senescent cells.
A significant challenge with fisetin is its low aqueous solubility and poor bioavailability, which can limit its therapeutic efficacy. To address this, various formulations have been developed to enhance its absorption and stability. "this compound" is a form of fisetin that is commercially available and is suggested to have improved properties for research applications, though specific details on its hydrate (B1144303) nature and direct comparative bioavailability studies are not extensively detailed in the public literature. The underlying principle of using specific hydrate forms is often to improve the dissolution rate and subsequent absorption of a compound.
Mechanism of Action as a Senolytic Agent
Fisetin exerts its senolytic effects through the modulation of several key signaling pathways that are crucial for the survival of senescent cells.
Inhibition of Pro-Survival Pathways
Senescent cells are known to upregulate pro-survival pathways to resist apoptosis. Fisetin has been shown to counteract these mechanisms.
-
PI3K/AKT/mTOR Pathway: Fisetin inhibits the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is frequently overactive in senescent cells and plays a critical role in promoting cell survival and inhibiting apoptosis. By disrupting this pathway, fisetin effectively removes a key survival signal for senescent cells.
-
Wnt/β-catenin Pathway: Fisetin has also been identified as an inhibitor of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in cellular senescence and aging. Fisetin treatment can lead to a decrease in the stability of β-catenin, a key transcriptional co-activator in this pathway.
Induction of Apoptosis
By inhibiting pro-survival pathways, fisetin primes senescent cells for apoptosis. This is primarily achieved through the modulation of the p53/p21 pathway.
-
p53/p21 Pathway: The p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21, are central regulators of cellular senescence. While this pathway is crucial for establishing the senescent state, its manipulation can also trigger apoptosis. Fisetin's interaction with this pathway contributes to the selective elimination of senescent cells.
Reduction of Senescence-Associated Secretory Phenotype (SASP)
Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The SASP contributes to chronic inflammation and the spread of senescence to neighboring cells. Fisetin has been shown to reduce the secretion of SASP factors, thereby mitigating the detrimental paracrine effects of senescent cells.
Quantitative Data on Fisetin's Senolytic Activity
The following tables summarize quantitative data from key preclinical studies investigating the senolytic effects of fisetin.
Table 1: In Vitro Senolytic Activity of Fisetin
| Cell Type | Senescence Inducer | Fisetin Concentration | Outcome | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative Exhaustion | 1 µM | Selectively reduced viability of senescent cells | |
| Human Adipose-Derived Stem Cells (hADSCs) | Culture Expansion | 50 µM | Reduced reactive oxygen species by 73.8-78.4%; Reduced β-galactosidase positive cells by 40.9-49.0% | |
| Murine Embryonic Fibroblasts (MEFs) | Oxidative Stress | 5 µM | Most potent senolytic among 10 flavonoids tested | |
| Human IMR90 Fibroblasts | Etoposide (20 µM) | 1-15 µM (48h treatment) | Dose-dependent reduction in SA-β-gal positive cells | |
| Human Adipose Tissue Explants | Natural Aging | 20 µM (48h treatment) | Significant reduction in SA-β-gal positive cells and SASP factors (IL-6, IL-8, MCP-1) |
Table 2: In Vivo Senolytic Activity of Fisetin
| Animal Model | Age/Condition | Fisetin Dosage | Dosing Regimen | Key Findings | Reference |
| Progeroid (Ercc1-/Δ) and Aged Wild-Type Mice | Progeroid and Old | 100 mg/kg/day (oral gavage) | Acute or intermittent | Reduced senescence markers in multiple tissues | |
| Aged Wild-Type Mice | Late in life | Not specified | Chronic administration | Restored tissue homeostasis, reduced age-related pathology, and extended median and maximum lifespan | |
| Old Male C57BL/6 Mice | 27 months | 50 mg/kg/day (oral gavage) | 1 week on, 2 weeks off, 1 week on | Improved endothelial function and reduced vascular senescence markers (p16) | |
| Old Male C57BL/6N and p16-3MR Mice | 27 months | 100 mg/kg/day (oral gavage) | 1 week on, 2 weeks off, 1 week on | Reduced vascular cell senescence and SASP-related inflammation; Improved endothelial function |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of fisetin as a senolytic agent.
In Vitro Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells, which exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH of 6.0.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂
Protocol:
-
Cell Seeding and Senescence Induction: Seed cells in a 6-well plate or on glass coverslips. Induce senescence through methods such as replicative exhaustion, or exposure to stressors like doxorubicin (B1662922) or ionizing radiation. Include a non-senescent control group.
-
Fisetin Treatment: Following senescence induction and a recovery period, treat the cells with varying concentrations of fisetin or a vehicle control (e.g., DMSO) for 24-72 hours.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Add 1 mL of fixation solution to each well and incubate for 3-5 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells three times with PBS.
-
Staining: Add 1 mL of staining solution to each well. Incubate the plates at 37°C in a dry incubator (no CO₂) for 12-16 hours, or until a blue color develops in the senescent cells.
-
Visualization and Quantification: Wash the cells with PBS and visualize under a bright-field microscope. The percentage of senescent cells is determined by counting the number of blue-stained cells relative to the total number of cells in several random fields.
In Vitro Apoptosis Induction Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, as a direct indicator of fisetin-induced apoptosis in senescent cells.
Materials:
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit (e.g., from Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed senescent and non-senescent cells in a 96-well white-walled plate. Treat the cells with a range of fisetin concentrations for 24-48 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by gently shaking the plate for 30 seconds. Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
In Vivo Administration of Fisetin in Mice
Oral gavage is a common method for administering fisetin to mice in aging studies.
Materials:
-
Fisetin powder
-
Vehicle (e.g., 10% EtOH, 30% PEG400, and 60% Phosal 50 PG)
-
Oral gavage needles (20-22 gauge with a ball tip)
-
1 mL syringes
-
Analytical balance
Protocol:
-
Fisetin Solution Preparation: Calculate the required amount of fisetin based on the desired dosage (e.g., 100 mg/kg body weight) and the number of animals. Prepare a suspension of fisetin in the chosen vehicle. Vortex and/or sonicate to ensure a homogenous suspension.
-
Animal Handling: Weigh each mouse to determine the precise volume of the fisetin suspension to be administered.
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus.
-
Once the needle is in the stomach (approximately at the level of the last rib), slowly depress the syringe plunger to deliver the solution.
-
Gently withdraw the needle.
-
-
Dosing Regimen: Administer fisetin according to the experimental design. A common intermittent dosing schedule is daily administration for one week, followed by a two-week washout period, and then another week of daily dosing.
-
Monitoring: Monitor the animals for any adverse effects throughout the study.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to illustrate key concepts.
Signaling Pathways
Caption: Fisetin inhibits the PI3K/AKT/mTOR pro-survival pathway in senescent cells.
Caption: Fisetin disrupts Wnt/β-catenin signaling, promoting β-catenin degradation.
Caption: The p53/p21 pathway's role in senescence and as a target for senolytics.
Experimental Workflows
Caption: A typical workflow for in vitro evaluation of fisetin's senolytic activity.
Caption: A general workflow for in vivo validation of fisetin as a senolytic.
Conclusion and Future Directions
Fisetin, and potentially its more bioavailable forms like this compound, represents a highly promising senolytic agent for targeting cellular senescence in the context of aging and age-related diseases. Its ability to selectively eliminate senescent cells by modulating key pro-survival and apoptotic pathways has been demonstrated in a growing body of preclinical research. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of fisetin.
Future research should focus on elucidating the precise molecular targets of fisetin within senescent cells, optimizing dosing and treatment regimens for maximum efficacy and safety, and translating the promising preclinical findings into well-designed clinical trials in humans. The development of formulations with enhanced bioavailability will be critical for the successful clinical application of fisetin as a senotherapeutic.
References
Discovering the anti-inflammatory pathways of Fisetin quarterhydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fisetin (B1672732), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant scientific attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which fisetin exerts its anti-inflammatory effects. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the core signaling cascades modulated by fisetin, presents quantitative data from pertinent studies in structured tables, outlines detailed experimental protocols for key assays, and provides visual representations of the described pathways and workflows to facilitate a deeper understanding of fisetin's therapeutic potential.
Introduction
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic diseases when dysregulated. Fisetin (3,3′,4′,7-tetrahydroxyflavone) has emerged as a promising natural compound with the ability to modulate multiple signaling pathways implicated in inflammation. Its pleiotropic effects make it a compelling candidate for further investigation and development as a novel anti-inflammatory agent. This guide will delve into the intricate mechanisms by which fisetin mitigates inflammatory responses, focusing on key molecular targets and pathways.
Key Anti-Inflammatory Pathways Modulated by Fisetin
Fisetin's anti-inflammatory activity is attributed to its ability to interact with and modulate several key signaling pathways. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways. Fisetin is also a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism of fisetin's action. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Fisetin has been shown to interfere with this cascade at multiple points.[1]
Quantitative Data on Fisetin's Inhibition of NF-κB Pathway
| Cell Line | Stimulant | Fisetin Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 | LPS (500 ng/mL) | 8 µM | iNOS protein expression | ~2-fold decrease | [2] |
| RAW 264.7 | LPS (500 ng/mL) | 8 µM | COX-2 protein expression | ~2-fold decrease | [2] |
| RAW 264.7 | LPS (1 µg/mL) | 30 µM | Nuclear p65 translocation | Significant inhibition | [3] |
| BEAS-2B | TNF-α | Not specified | NF-κB transcriptional activity | Significant inhibition | [4] |
| HaCaT | TNF-α | 1-20 µM | NF-κB activation | Inhibition |
Experimental Protocol: Western Blot Analysis of NF-κB p65 and IκBα
This protocol outlines the procedure for assessing the effect of fisetin on the nuclear translocation of NF-κB p65 and the degradation of IκBα in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Fisetin
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-p65, Rabbit anti-IκBα, Rabbit anti-Lamin B1 (nuclear marker), Mouse anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and culture overnight. Pre-treat cells with desired concentrations of fisetin for 2 hours, followed by stimulation with 1 µg/mL LPS for 30 minutes (for IκBα degradation) or 1 hour (for p65 nuclear translocation).
-
Cell Lysis and Fractionation:
-
For total cell lysates (to measure IκBα), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions (to measure p65), use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of IκBα to β-actin. Normalize the levels of nuclear p65 to Lamin B1 and cytoplasmic p65 to β-actin.
Figure 1: Fisetin's inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways
MAPKs, including ERK, JNK, and p38, are crucial for transducing extracellular signals to cellular responses, including inflammation. Fisetin has been shown to modulate these pathways, often by inhibiting the phosphorylation of key kinases.
Quantitative Data on Fisetin's Modulation of MAPK Pathways
| Cell Line | Stimulant | Fisetin Concentration | Measured Parameter | Result | Reference |
| A549-CR | - | IC50: 320.42 µM (viability) | p-MAPK expression | Decrease | |
| HCC827-ER | - | IC50: 180.84 µM (24h viability) | p-MAPK expression | Decrease | |
| HaCaT & A431 | - | IC50: 20.6-39.6 µM (viability) | p38 and JNK activation | Inhibition | |
| NHEK | TNF-α (10 ng/mL) | 10 µM | p-p38 and p-JNK | Significant inhibition |
Experimental Protocol: Analysis of MAPK Phosphorylation by Western Blot
This protocol is for determining the effect of fisetin on the phosphorylation of ERK, JNK, and p38 MAPKs in TNF-α-stimulated Normal Human Epidermal Keratinocytes (NHEK).
Materials:
-
NHEK cells
-
Keratinocyte growth medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Fisetin
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-ERK1/2, Rabbit anti-phospho-JNK, Rabbit anti-JNK, Rabbit anti-phospho-p38, Rabbit anti-p38, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Culture NHEK cells to 70-80% confluency. Pre-treat with 10 µM fisetin for 24 hours, then stimulate with 10 ng/mL TNF-α for 30 or 60 minutes.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block with 5% BSA in TBST for 1 hour.
-
Incubate with specific primary antibodies for phosphorylated and total MAPK proteins overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect bands using ECL reagent.
-
-
Data Analysis: Quantify band intensities. For each MAPK, calculate the ratio of the phosphorylated protein to the total protein.
Figure 2: Fisetin's modulation of MAPK signaling pathways.
Activation of the Nrf2 Antioxidant Pathway
Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Fisetin can disrupt the Nrf2-Keap1 interaction, leading to Nrf2 nuclear translocation and the transcription of antioxidant genes, thereby mitigating oxidative stress-associated inflammation.
Quantitative Data on Fisetin's Activation of the Nrf2 Pathway
| Cell Line | Treatment | Measured Parameter | Result | Reference |
| HepG2 | 20 µM Fisetin for 6h | Nrf2 nuclear translocation | Visually confirmed by immunofluorescence | |
| HepG2 | Fisetin | Nrf2 protein half-life | Increased from 15 min to 45 min | |
| ARPE-19 | H₂O₂ + 20 µM Fisetin | p-Nrf2 expression | Greatly upregulated | |
| C2C12 | H₂O₂ + Fisetin | Nrf2 nuclear translocation | Induced |
Experimental Protocol: Immunofluorescence for Nrf2 Nuclear Translocation
This protocol describes how to visualize the effect of fisetin on the nuclear translocation of Nrf2 in HepG2 cells.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
Fisetin
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-Nrf2
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow HepG2 cells on glass coverslips in a 24-well plate. Treat the cells with 20 µM fisetin for 6 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody (diluted in 1% BSA) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Nrf2 will appear green, and the nuclei will be blue. Co-localization of green and blue signals indicates nuclear translocation of Nrf2.
Figure 3: Fisetin's activation of the Nrf2 antioxidant pathway.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in inflammatory diseases. Fisetin has been demonstrated to inhibit this pathway, contributing to its anti-inflammatory effects.
Quantitative Data on Fisetin's Inhibition of the PI3K/Akt/mTOR Pathway
| Cell Line | Stimulant | Fisetin Concentration | Measured Parameter | Result | Reference |
| PANC-1 | - | 50-100 µM | p-AKT/AKT ratio | Significant decrease | |
| PANC-1 | - | 50-100 µM | p-mTOR/mTOR ratio | Significant decrease | |
| A549 | - | 5-20 µM | p-Akt (Ser473) | 34-92% decrease | |
| A549 | - | 5-20 µM | p-mTOR (Ser2448) | 8-94% inhibition | |
| RAW 264.7 | LPS | 10-30 µM | p-PI3K, p-AKT, p-mTOR | Decreased levels |
Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway Proteins
This protocol is for assessing the effect of fisetin on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in PANC-1 cells.
Materials:
-
PANC-1 cells
-
Appropriate cell culture medium
-
Fisetin
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-mTOR, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Culture PANC-1 cells and treat with 0, 50, and 100 µM fisetin for 24 hours.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as previously described.
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies for phosphorylated and total Akt and mTOR.
-
Wash and incubate with secondary antibodies.
-
Detect the bands using ECL.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for Akt and mTOR.
Figure 4: Fisetin's inhibition of the PI3K/Akt/mTOR pathway.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. Fisetin has been found to inhibit the activation of the NLRP3 inflammasome.
Quantitative Data on Fisetin's Inhibition of the NLRP3 Inflammasome
| Cell Line/Model | Stimulant | Fisetin Concentration | Measured Parameter | Result | Reference |
| BV2 microglial cells | LPS + ATP | 0-5 µM | NLRP3, ASC, Caspase-1, IL-1β expression | Concentration-dependent inhibition | |
| Zebrafish larvae | LPS + ATP | 0-400 µM | Inflammasome-related gene expression | Downregulation | |
| Vascular Dementia Mouse Model | - | Not specified | NLRP3, ASC, cleaved caspase-1 | Upregulation reversed by Fisetin |
Experimental Protocol: NLRP3 Inflammasome Activation Assay
This protocol details the assessment of fisetin's inhibitory effect on NLRP3 inflammasome activation in BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
DMEM with 10% FBS
-
LPS
-
ATP
-
Fisetin
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for NLRP3, ASC, Caspase-1, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
RIPA buffer
-
Primary antibodies: Rabbit anti-NLRP3, Rabbit anti-ASC, Rabbit anti-cleaved Caspase-1, Rabbit anti-IL-1β, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
ELISA kit for IL-1β
Procedure:
-
Cell Culture and Treatment: Culture BV2 cells. Pre-treat with fisetin (0-5 µM) for 2 hours, then prime with 1 µg/mL LPS for 4 hours, followed by stimulation with 1 mM ATP for 1 hour.
-
RNA Extraction and RT-qPCR:
-
Extract total RNA using TRIzol.
-
Synthesize cDNA.
-
Perform qPCR to measure the mRNA levels of NLRP3, ASC, Caspase-1, and IL-1β.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting as described previously to measure the protein levels of NLRP3, ASC, and cleaved Caspase-1.
-
-
ELISA for IL-1β:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-1β using a specific ELISA kit according to the manufacturer's instructions.
-
Figure 5: Fisetin's inhibition of the NLRP3 inflammasome pathway.
In Vivo Anti-Inflammatory Effects of Fisetin
The anti-inflammatory properties of fisetin have also been demonstrated in various animal models.
Quantitative Data from In Vivo Studies
| Animal Model | Fisetin Dosage | Measured Parameter | Result | Reference |
| LPS-induced acute otitis media in mice | Not specified | Pro-inflammatory cytokine release | Downregulated | |
| LPS-induced endotoxemia in mice | 20 mg/kg/day i.p. | TNF-α, IL-1β, COX-2 | Attenuated | |
| LPS-induced endometritis in mice | Not specified | TNF-α and IL-1β secretion | Reduced | |
| Vascular Dementia in mice | Not specified | Astrocyte and microglial activation | Reduced |
Experimental Protocol: Mouse Model of LPS-Induced Endotoxemia
This protocol outlines a general procedure to evaluate the anti-inflammatory effects of fisetin in a mouse model of LPS-induced endotoxemia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Fisetin
-
Sterile saline
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly divide them into groups: Control, LPS, and LPS + Fisetin.
-
Fisetin Administration: Administer fisetin (e.g., 20 mg/kg) intraperitoneally (i.p.) to the treatment group 1 hour before LPS injection. The control and LPS groups receive the vehicle.
-
LPS Challenge: Induce endotoxemia by i.p. injection of LPS (e.g., 10 mg/kg). The control group receives sterile saline.
-
Sample Collection: At a specified time point (e.g., 2 or 6 hours) after LPS injection, collect blood via cardiac puncture and harvest tissues (e.g., liver, lungs).
-
Cytokine Measurement: Separate serum from the blood and measure the levels of TNF-α and IL-6 using ELISA kits.
-
Histological Analysis: Fix tissues in 10% formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess tissue inflammation.
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the different groups.
Conclusion
Fisetin demonstrates significant anti-inflammatory potential by modulating a network of interconnected signaling pathways. Its ability to inhibit pro-inflammatory cascades such as NF-κB and MAPK, while simultaneously activating the protective Nrf2 pathway and suppressing the NLRP3 inflammasome, underscores its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of fisetin in the context of inflammatory diseases. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapeutic strategies for human health.
References
- 1. affigen.com [affigen.com]
- 2. Fisetin inhibits lipopolysaccharide-induced inflammatory response by activating β-catenin, leading to a decrease in endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin Suppresses Macrophage-Mediated Inflammatory Responses by Blockade of Src and Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fisetin Quarterhydrate's Role in Modulating Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin (B1672732), a naturally occurring flavonoid found in various fruits and vegetables such as strawberries, apples, and onions, has garnered significant scientific interest for its broad spectrum of pharmacological activities. These include potent anti-inflammatory, antioxidant, anti-proliferative, and neuroprotective effects. As a lipophilic molecule, fisetin can readily traverse cellular membranes to interact with and modulate a multitude of intracellular signaling pathways, positioning it as a compelling candidate for therapeutic development. This in-depth technical guide offers a comprehensive examination of the molecular mechanisms that underpin fisetin's diverse biological functions, with a particular focus on its modulation of key cellular signaling cascades.
This document consolidates quantitative data from numerous studies, provides detailed protocols for essential experimental procedures, and presents clear visual representations of the signaling pathways influenced by fisetin. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. While the term "fisetin quarterhydrate" was specified, the vast majority of scientific literature refers to the active compound as "fisetin." this compound is a hydrated form of the molecule, and for the purposes of this guide, which concentrates on the cellular and molecular mechanisms of action, the standard nomenclature "fisetin" will be used in alignment with the cited research.
Data Presentation
The following tables provide a structured summary of the quantitative effects of fisetin on cell viability and the modulation of key signaling proteins across a range of cell lines and experimental conditions, facilitating easy comparison and reference.
Table 1: Cytotoxic Effects of Fisetin (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| A549 | Lung Cancer | 214.47 | Not Specified | [1] |
| A549-CR | Cisplatin-Resistant Lung Cancer | 320.42 | Not Specified | [1] |
| HeLa | Cervical Cancer | 36 | Not Specified | [2] |
| K562 | Chronic Myeloid Leukemia | 163 | 48 | [2] |
| K562 | Chronic Myeloid Leukemia | 120 | 72 | [2] |
| HL-60 | Promyelocytic Leukemia | 82 | 48 | |
| HL-60 | Promyelocytic Leukemia | 45 | 72 | |
| U251 | Glioblastoma | 75 | Not Specified | |
| T24 | Bladder Cancer | Not Specified | Not Specified | |
| EJ | Bladder Cancer | Not Specified | Not Specified | |
| HT-29 | Colon Cancer | Not Specified | Not Specified | |
| HCT-116 | Colon Cancer | 23 (GI50) | Not Specified | |
| HT29 | Colon Cancer | 59.13 | Not Specified | |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | |
| LNCaP | Prostate Cancer | Not Specified | Not Specified |
Table 2: Quantitative Effects of Fisetin on Key Signaling Proteins
| Signaling Pathway | Protein | Cell Line | Fisetin Concentration (µM) | Effect | Citation |
| mTOR | p-mTOR (S2448) | A549 | 5-20 | 8-94% inhibition | |
| mTOR | p-mTOR | RAW264.7 | 10-30 | Concentration-dependent decrease | |
| mTOR | Raptor | PC-3 | Not Specified | Downregulation | |
| mTOR | Rictor | PC-3 | Not Specified | Downregulation | |
| AMPK | p-AMPKα | A549 | 5-20 | 0.5-3.6 fold increase | |
| Nrf2 | Nrf2 (nuclear) | HepG2 | 10-30 | Dose-dependent increase | |
| Nrf2 | HO-1 mRNA | HepG2 | 20 | Time-dependent increase | |
| Nrf2 | HO-1 protein | HepG2 | 10-30 | Dose-dependent increase | |
| Nrf2 | ARE Luciferase Activity | HepG2 | Not Specified | Enhanced activity | |
| NF-κB | NF-κB Transcriptional Activity | HT29 | 30-120 | 3.7-78.6% decrease | |
| MAPK | p-p38 | PC12 | 40 | Time-dependent increase | |
| MAPK | p-ERK | PC12 | 40 | Time-dependent increase | |
| Apoptosis | Caspase-3 Activation | U266 | Not Specified | Enhanced activation | |
| Apoptosis | Bax | U266 | Not Specified | Upregulation | |
| Apoptosis | Bcl-2 | U266 | Not Specified | Downregulation |
Table 3: Quantitative Effects of Fisetin on Inflammatory Cytokines and Antioxidant Enzymes
| Molecule | Cell Line/Model | Fisetin Concentration | Effect | Citation |
| IL-6 | LPS-stimulated RAW 264.7 | 8 µM | Significant reduction to 235.4 ± 4.9 pg/mL from 555.4 ± 7.4 pg/mL | |
| TNF-α | LPS-stimulated RAW 264.7 | 8 µM | Significant reduction to 492.4 ± 11.7 pg/mL from 1310.7 ± 182.7 pg/mL | |
| IL-1β, IL-6, IL-8, TNF-α mRNA | UVA-irradiated HDFs | 10 µM | Significant inhibition | |
| HO-1 mRNA | HepG2 | 20 µM | Time-dependent increase | |
| NQO1 mRNA | HepG2 | 20 µM | Time-dependent increase |
Experimental Protocols
This section presents detailed methodologies for key experiments frequently cited in the literature for investigating the effects of fisetin on cellular signaling pathways.
Cell Viability and Cytotoxicity Assays
Principle: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Fisetin Treatment: Prepare a stock solution of fisetin in dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, dilute the stock solution in serum-free medium to achieve the desired final concentrations. Carefully remove the existing culture medium from the wells and add 100 µL of the medium containing the appropriate concentration of fisetin. Include vehicle control wells with DMSO at the same final concentration as the highest fisetin dose.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a visible purple precipitate forms.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
Western Blot Analysis
Principle: Western blotting is a powerful technique for the detection and quantification of specific proteins within a complex biological sample, such as a cell lysate. It is indispensable for investigating the impact of fisetin on the expression levels and phosphorylation status of proteins involved in cellular signaling.
Protocol:
-
Cell Lysis: Following treatment with fisetin for the specified time, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the integrity and phosphorylation state of the proteins. Scrape the cells, collect the lysate, and clarify it by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay or the Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (typically 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the polyacrylamide gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: To prevent non-specific antibody binding, block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline containing 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated mTOR, phosphorylated AMPK, Nrf2, or a loading control like β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST to remove unbound primary antibodies. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane three times with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the intensity of the protein bands using densitometry software and normalize the signal of the target protein to that of a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Nrf2 Activation Assays
Principle: This assay quantifies the transcriptional activity of Nuclear factor erythroid 2-related factor 2 (Nrf2) by employing a reporter plasmid. This plasmid contains the Antioxidant Response Element (ARE), the DNA sequence to which Nrf2 binds, positioned upstream of a luciferase gene. An increase in the measured luciferase activity is indicative of Nrf2 activation.
Protocol:
-
Cell Transfection: Seed a suitable cell line (e.g., HepG2) in a 96-well plate. Co-transfect the cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using an appropriate transfection reagent.
-
Fisetin Treatment: Approximately 24 hours post-transfection, treat the cells with various concentrations of fisetin.
-
Cell Lysis and Luciferase Assay: Following the desired treatment period (e.g., 24 hours), lyse the cells and measure both the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for any variations in transfection efficiency.
Sirtuin Activity Assay
Principle: This fluorometric assay is designed to measure the deacetylase activity of sirtuins, such as SIRT1. The assay utilizes a synthetic substrate that, upon deacetylation by the sirtuin enzyme, becomes susceptible to cleavage by a developer solution, which in turn releases a fluorescent product.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the purified SIRT1 enzyme, the fluorometric substrate, and the co-substrate NAD+.
-
Fisetin Addition: Add fisetin at a range of concentrations to the designated reaction wells. Include a vehicle control for comparison.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Development: Add the developer solution to each well and incubate for an additional 10-15 minutes at 37°C to generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).
-
Data Analysis: Calculate the sirtuin activity for each fisetin concentration relative to the vehicle control.
NF-κB Activity Assays
Principle: The Electrophoretic Mobility Shift Assay (EMSA) is a technique used to detect protein-DNA interactions. It is particularly useful for assessing the effect of fisetin on the DNA-binding activity of the transcription factor NF-κB.
Protocol:
-
Nuclear Extract Preparation: Treat cells with fisetin and a known NF-κB activator (e.g., tumor necrosis factor-alpha, TNF-α). Following treatment, prepare nuclear extracts from the cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the consensus binding site for NF-κB with a radioactive isotope (e.g., ³²P) or a non-radioactive label such as biotin.
-
Binding Reaction: Incubate the labeled probe with the prepared nuclear extracts in a binding buffer to allow for the formation of protein-DNA complexes.
-
Electrophoresis: Separate the protein-DNA complexes from the unbound, free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescence-based detection method (for non-radioactive probes). A reduction in the intensity of the shifted band corresponding to the NF-κB-DNA complex in samples treated with fisetin indicates an inhibition of NF-κB DNA binding activity.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, provide a visual representation of the key cellular signaling pathways that are modulated by fisetin.
Caption: Fisetin's modulation of the PI3K/Akt/mTOR signaling pathway.
References
Fisetin Quarterhydrate: An In-depth Technical Guide to its In Vitro Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Fisetin (B1672732), a naturally occurring flavonoid found in various fruits and vegetables, has emerged as a promising candidate for neuroprotective therapies.[1][2] Its multifaceted mechanism of action, targeting key signaling pathways involved in neuronal survival, antioxidant defense, and inflammation, makes it a compelling subject of in vitro investigation. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Fisetin quarterhydrate, with a focus on quantitative data, detailed experimental protocols, and the visualization of core signaling pathways to support further research and drug development.
Quantitative Data on Fisetin's In Vitro Neuroprotective Efficacy
The effective concentration of Fisetin in vitro is contingent on the specific cell type, the nature of the neurotoxic insult, and the duration of exposure. The following tables summarize key quantitative data from various studies, providing a comparative overview of its neuroprotective potential.
| Cell Line | Neurotoxic Agent | Fisetin Concentration (µM) | Observed Neuroprotective Effects | Reference |
| SH-SY5Y | 6-OHDA | Not Specified | Lowered the ratio of proapoptotic Bax to antiapoptotic Bcl-2 proteins; suppressed activation of Caspase-3 and Caspase-9. | [2] |
| PC12 | Tunicamycin (1 µg/mL) | Not Specified | Reversed the decrease in SIRT1 expression. | [2] |
| PC12 | Mutant Huntington protein | Not Specified | Inhibited the expression of mutant Huntington protein, leading to an increase in cell viability. | [2] |
| BV-2 microglia | H2O2 | 1-5 µM | Reduced H2O2-induced reactive oxygen species (ROS) production. | [3] |
| BV-2 microglia | LPS (10 ng/mL) + IFN-γ (10 ng/mL) | 1-5 µM | Did not affect cell viability; inhibited nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. | [3][4] |
| HT22 | Glutamate and Erastin | Not Specified | Improved cell survival in models of ferroptosis. | [5] |
| PC12 | Corticosterone | 5-40 µM | Significantly protected against corticosterone-induced cell death; reduced ROS generation. | [6] |
| Assay | Cell Line | Fisetin Concentration (µM) | Key Findings |
| MTT Assay | PC12 | 5-40 | Increased cell viability in the presence of corticosterone.[6] |
| Western Blot | SH-SY5Y, HT22 | 5-40 | Modulated expression of proteins in neuroprotective signaling pathways.[1] |
| Immunofluorescence | Neuronal Cells | Not Specified | Increased nuclear translocation of Nrf2.[1] |
| ROS Assay (H2DCF-DA) | BV-2 microglia | 1-5 | Decreased intracellular ROS levels induced by H2O2.[3] |
Core Signaling Pathways in Fisetin-Mediated Neuroprotection
Fisetin exerts its neuroprotective effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
PI3K/Akt/mTOR Pathway: Promoting Neuronal Survival
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a fundamental signaling cascade that governs cell growth, proliferation, and survival. Fisetin has been demonstrated to activate this pro-survival pathway in neuronal cells.[1] Activation of this pathway can inhibit apoptosis and promote neuronal health.
Nrf2-ARE Pathway: Bolstering Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress.[1] Fisetin is a known activator of this pathway, leading to the transcription of a battery of antioxidant and cytoprotective genes.
MAPK/ERK Pathway: Supporting Synaptic Function
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway plays a crucial role in synaptic plasticity and cognitive function. Fisetin has been shown to activate the MAPK/ERK pathway, leading to the phosphorylation of cAMP response element-binding protein (CREB), a key transcription factor for genes involved in memory and learning.[6]
SIRT1 Activation: Enhancing Cellular Resilience
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that is a key regulator of cellular metabolism, stress resistance, and aging. Fisetin has been identified as a SIRT1 activating compound.[1][2] By activating SIRT1, fisetin can enhance cellular resilience and protect against age-related neurodegeneration.[1]
Detailed Methodologies for Key In Vitro Experiments
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for key experiments used to evaluate the neuroprotective effects of Fisetin in vitro.
Cell Viability Assessment using MTT Assay
This protocol outlines a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of fisetin concentrations (e.g., 0-25 µM) for a specified duration (e.g., 24-48 hours).[1] To assess neuroprotection, pre-treat with fisetin for 1-2 hours before adding a neurotoxic agent (e.g., H2O2, Aβ).[1]
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is for assessing the effect of fisetin on the phosphorylation status and expression levels of key proteins in neuroprotective signaling pathways.[1]
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y, HT22) at an appropriate density. Once attached, treat the cells with varying concentrations of fisetin (e.g., 5-40 µM) for desired time points (e.g., 30 minutes to 24 hours).[1] Include a vehicle control (e.g., DMSO).[1]
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation and Detection: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, β-actin) overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Nrf2 Nuclear Translocation
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon fisetin treatment.[1]
Workflow:
Methodology:
-
Cell Culture on Coverslips: Grow neuronal cells on coverslips in a 24-well plate.[1]
-
Treatment: Treat cells with Fisetin for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Antibody Staining: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature.[1]
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.[1]
-
Analysis: Observe the localization of the Nrf2 signal. In fisetin-treated cells, an increased Nrf2 signal within the DAPI-stained nucleus indicates nuclear translocation.[1]
Conclusion
This compound demonstrates significant neuroprotective potential in vitro by modulating a network of critical signaling pathways. Its ability to concurrently enhance pro-survival signaling, bolster antioxidant defenses, and support synaptic function makes it a promising candidate for the development of novel therapeutics for neurodegenerative diseases.[1] The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of fisetin and accelerate its translation from preclinical models to clinical applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulatory Effects of Fisetin on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fisetin exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Effects of Flavonoid Fisetin against Corticosterone-Induced Cell Death through Modulation of ERK, p38, and PI3K/Akt/FOXO3a-Dependent Pathways in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fisetin Dosage in In Vivo Mouse Studies
Introduction
Fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions.[1] It has attracted considerable scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, senolytic (selectively destroying senescent cells), and neuroprotective properties.[1][2] This document provides detailed application notes and protocols for the administration of fisetin in in vivo mouse studies, designed for researchers, scientists, and drug development professionals. While the user specified "fisetin quarterhydrate," this term is not commonly found in scientific literature. The following protocols are based on studies using fisetin. Researchers should always characterize their specific fisetin source for purity and solubility.
Data Presentation: Fisetin Dosage and Effects in Mouse Models
The following tables summarize quantitative data from various studies investigating the effects of fisetin administration in mice. Dosages, administration routes, and observed outcomes vary significantly depending on the experimental model and research question.
Table 1: Fisetin Dosage in Aging and Senescence Mouse Models
| Mouse Model/Strain | Fisetin Dosage & Administration Route | Treatment Regimen | Key Quantitative Findings | Reference |
| Old (27 months) C57BL/6N Mice | 100 mg/kg/day via oral gavage | 1 week on, 2 weeks off, 1 week on | Aortic gene expression of Cdkn2a (-85%), Cdkn1a (-48%), and Serpine1 (-81%) were lower in fisetin-treated mice. | [3] |
| Old (22-24 months) C57BL/6 Mice | 100 mg/kg via oral gavage | 5 consecutive days | Significant reduction in senescent cell (SA-β-gal+) burden in inguinal fat. | [4][5] |
| Aged (85 weeks) Wild-type Mice | 500 mg/kg in diet (500 ppm) | Chronic administration from 85 weeks of age | Extended median and maximum lifespan. | [4] |
| Senescence-Accelerated Prone 8 (SAMP8) Mice | ~25 mg/kg/day in diet (500 ppm) | Fed from 3 months for 7 months | Reduced cognitive deficits and restored markers associated with synaptic function, stress, and inflammation. | [6][7] |
| G3 Tert-/- Progeria Mice | 500 mg/kg in diet and 20 mg/kg via oral gavage | Diet from 10 weeks of age for 7 weeks; gavage 3 times per week for 7 weeks | Mitigated the elevation of serum alanine (B10760859) transferase (ALT) and urea (B33335) levels. | [8] |
| Old (27 months) C57BL/6 Mice | 50 mg/kg/day via oral gavage | 1 week on, 2 weeks off, 1 week on | Improved endothelium-dependent dilation (Peak EDD: 97% vs 84% in controls); Lower vascular p16 abundance. | [9] |
Table 2: Fisetin Dosage in Neuroprotection and Inflammation Mouse Models
| Mouse Model/Strain | Fisetin Dosage & Administration Route | Treatment Regimen | Key Quantitative Findings | Reference |
| Alzheimer's Disease (AD) Transgenic Mice | ~25 mg/kg/day in diet (0.05%) | Fed from 3 to 12 months of age | Reduced cognitive changes associated with AD. | [2] |
| Scopolamine-induced Memory Impairment | 40 mg/kg via oral gavage | Single dose | As effective as donepezil (B133215) at rescuing memory deficit in the passive avoidance test. | [2] |
| Temporary Middle Cerebral Artery Occlusion (tMCAO) Stroke Model | 50 mg/kg via intraperitoneal injection | Injected 5 minutes after microclot injection | Significantly reduced stroke-induced behavioral deficits. | [2] |
| LPS-induced Acute Otitis Media | 10 mg/kg (low dose) or 20 mg/kg (high dose) via intragastric administration | Daily for 10 days after LPS induction | Reduced mucosal thickness and downregulated pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | [10] |
| D-galactose-induced Aging | Not specified | Not specified | Increased SIRT1, Nrf2, and HO-1 expression in the hippocampus. | [1] |
Table 3: Fisetin Dosage in Cancer Mouse Models
| Mouse Model/Strain | Fisetin Dosage & Administration Route | Treatment Regimen | Key Quantitative Findings | Reference |
| Pancreatic Cancer Xenograft (PANC-1 cells) in Nude Mice | 35 mg/kg via intragastric administration | Every three days for 30 days | Inhibited tumor growth and induced apoptosis. | [11] |
| Lewis Lung Carcinoma Xenograft | 223 mg/kg via intraperitoneal injection | Single dose for pharmacokinetic study | Maximum plasma concentration of 2.5 µg/ml at 15 minutes. | [12] |
Experimental Protocols
Protocol 1: Preparation of Fisetin for Oral Gavage
This protocol describes the preparation of a fisetin suspension, a common method due to its low water solubility.[13]
Objective: To prepare a stable and homogenous suspension of fisetin for oral administration to mice.
Materials:
-
Fisetin powder
-
Vehicle: A common vehicle is 10% Ethanol, 30% PEG400, and 60% Phosal 50 PG.[3] Another option is 5% Dimethyl Sulfoxide (DMSO) in Phosphate-Buffered Saline (PBS).[10]
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for difficult-to-dissolve compounds)
Procedure:
-
Calculate the total amount of fisetin required based on the number of mice, the desired dosage (e.g., mg/kg), and the treatment duration.
-
Weigh the calculated amount of fisetin powder using an analytical balance.
-
Add the weighed fisetin powder to the chosen vehicle in a sterile tube.
-
Vortex the mixture vigorously until a homogenous suspension is formed.
-
If necessary, sonicate the mixture briefly to aid in creating a fine, uniform suspension.
-
Store the prepared fisetin solution at 4°C, protected from light. It is recommended to prepare fresh solutions regularly, depending on the stability of the compound in the chosen vehicle.[1]
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering fisetin via oral gavage.
Objective: To accurately and safely administer a defined dose of fisetin to mice.
Materials:
-
Prepared fisetin suspension
-
Appropriately sized oral gavage needles (20-22 gauge, 1.5-2 inches long, with a ball tip)
-
1 mL syringes
-
Mouse restraint device (optional)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body. Ensure the animal's body is extended to straighten the esophagus.[1]
-
Dosage Calculation and Syringe Preparation:
-
Calculate the volume of the fisetin suspension to be administered based on the mouse's body weight and the desired dosage. A typical gavage volume for mice is 5-10 mL/kg.[1]
-
Gently mix the fisetin suspension to ensure homogeneity before drawing it up.
-
Draw the calculated volume into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles in the syringe.[1]
-
-
Gavage Administration:
-
With the mouse securely restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[1]
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.[1]
-
Once the needle is in the stomach (the tip will be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the fisetin solution.[1]
-
After administration, gently withdraw the needle in a single, smooth motion.[1]
-
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or regurgitation. Record the administration details (date, time, dose, volume, and any observations).[1]
Protocol 3: Dietary Administration of Fisetin
This protocol is suitable for chronic studies to avoid the stress of repeated oral gavage.
Objective: To provide a continuous, long-term dose of fisetin through the diet.
Materials:
-
Fisetin powder
-
Standard rodent chow (powdered or in a form that can be ground)
-
Food mixer
-
Analytical balance
Procedure:
-
Calculate the amount of fisetin needed to achieve the desired concentration in the feed (e.g., 500 ppm or 500 mg/kg of chow).[4][5]
-
Weigh the fisetin powder.
-
Thoroughly mix the fisetin with a small portion of the powdered chow to create a pre-mix. This ensures even distribution.
-
Add the pre-mix to the bulk of the powdered chow and mix thoroughly using a food mixer until a homogenous mixture is achieved.
-
The supplemented diet can then be provided to the mice ad libitum.
-
Store the fisetin-supplemented diet in a cool, dark place to prevent degradation.
Visualization of Fisetin-Modulated Signaling Pathways
Fisetin exerts its biological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate key pathways influenced by fisetin.
Caption: Fisetin activates the Nrf2 antioxidant response pathway.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermittent supplementation with fisetin improves arterial function in old mice by decreasing cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin Has Anti-Aging Activity in Human Tissues and Extends Mouse Lifespan [nmn.com]
- 5. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fisetin Reduces the Impact of Aging on Behavior and Physiology in the Rapidly Aging SAMP8 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Exploring the anti-aging effects of fisetin in telomerase-deficient progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin Reduces the Burden of Senescent Cells in the Vasculature of Mice – Fight Aging! [fightaging.org]
- 10. Fisetin administration improves LPS-induced acute otitis media in mouse in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fisetin inhibits the proliferation, migration and invasion of pancreatic cancer by targeting PI3K/AKT/mTOR signaling | Aging [aging-us.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes: Protocol for Dissolving Fisetin Quarterhydrate in DMSO for Cell Culture
Introduction
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions.[1] It has attracted significant interest in biomedical research due to its wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potent anti-cancer properties.[1][2][3] In cancer research, Fisetin has been shown to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and arrest the cell cycle.[2] Its mechanism of action involves the modulation of multiple key intracellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.
A primary challenge in working with Fisetin for in vitro studies is its low aqueous solubility. To overcome this, Fisetin is typically dissolved in an organic solvent to create a concentrated stock solution before being diluted to a final working concentration in cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose due to Fisetin's high solubility in it. These application notes provide a detailed protocol for the preparation and use of Fisetin in cell culture experiments.
Data Presentation: Fisetin Solubility and Concentration Guidelines
The following table summarizes key quantitative data for preparing Fisetin solutions for in vitro studies.
| Parameter | Solvent / Medium | Concentration / Condition | Remarks | Source(s) |
| Solubility | DMSO | ~30-57 mg/mL (105-199 mM) | Up to 100 mg/mL may be achievable with sonication. | |
| Ethanol | ~5 mg/mL (17.5 mM) | Less common for cell culture stocks than DMSO. | ||
| Aqueous Buffers (e.g., PBS) | Sparingly soluble / Insoluble | Not recommended for stock solutions. | ||
| Stock Solution | DMSO | 10 - 100 mM | Store in aliquots at -20°C (short-term) or -80°C (long-term). | |
| Working Concentration | Cell Culture Media | 5 - 100 µM | Varies by cell type and experimental design. | |
| Final DMSO Concentration | Cell Culture Media | < 0.5% (v/v), ideally ≤ 0.1% | Higher concentrations can be toxic to cells; a vehicle control is essential. |
Experimental Protocols
Protocol 1: Preparation of a Fisetin Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a highly concentrated Fisetin stock solution for long-term storage and subsequent dilution for experiments.
Materials:
-
Fisetin quarterhydrate powder (Molecular Weight: ~286.24 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
Procedure:
-
Weighing Fisetin: In a chemical fume hood, accurately weigh 28.62 mg of Fisetin powder and transfer it to a sterile vial.
-
Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the Fisetin powder. This will yield a final concentration of 100 mM.
-
Dissolving Fisetin: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not dissolve completely, use an ultrasonic water bath for 10-15 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This practice prevents repeated freeze-thaw cycles that can degrade the compound.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Always protect the solution from light.
Protocol 2: Preparation of Fisetin Working Solutions in Cell Culture Medium
This protocol provides a general workflow for diluting the DMSO stock solution and treating adherent cells.
Procedure:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and recover overnight in a CO2 incubator at 37°C.
-
Thaw Stock Solution: Thaw a single aliquot of the Fisetin stock solution at room temperature.
-
Prepare Working Solutions: Pre-warm the complete cell culture medium to 37°C. Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. It is crucial to add the Fisetin stock solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Example Dilution: To achieve a final concentration of 50 µM in 1 mL of medium from a 100 mM stock, add 0.5 µL of the stock solution (1:2000 dilution).
-
-
Vehicle Control: It is critical to include a vehicle control. Prepare a control medium containing the same volume of DMSO as used for the highest concentration of Fisetin. For the example above, this would be 0.5 µL of DMSO in 1 mL of medium, resulting in a final DMSO concentration of 0.05%.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of Fisetin or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
Mandatory Visualization
Caption: Experimental workflow for preparing Fisetin solutions for cell culture.
Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.
References
Application Note: A Validated HPLC Method for the Quantification of Fisetin Quarterhydrate in Plasma
For Researchers, Scientists, and Drug Development Professionals
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fisetin quarterhydrate in plasma. This method is suitable for pharmacokinetic studies, preclinical and clinical trials, and other research applications where accurate measurement of Fisetin concentrations in a biological matrix is required.
Introduction
Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound is a hydrated form of Fisetin. This method provides a reliable tool for researchers to accurately measure the concentration of Fisetin in plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
The described method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. Quercetin, a structurally similar flavonoid, is employed as an internal standard (IS) to ensure accuracy and precision. The method has been validated according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Quercetin (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Orthophosphoric acid (Analytical grade)
-
Ultrapure water
-
Drug-free plasma
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.2% v/v orthophosphoric acid in water in a 30:70 v/v ratio.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Fisetin Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Quercetin (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Quercetin and dissolve it in 100 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions of Fisetin by serially diluting the stock solution with methanol to obtain concentrations ranging from 25 to 125 ng/mL.[1]
-
Internal Standard Working Solution: Prepare a working solution of Quercetin at a fixed concentration (e.g., 50 ng/mL) by diluting the IS stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 50 µL of the Quercetin internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.2% Orthophosphoric Acid (30:70 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 362 nm[1] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Internal Standard | Quercetin[1] |
| Retention Time Fisetin | ~8.3 minutes[1] |
| Retention Time IS | ~16.9 minutes[1] |
Method Validation Summary
The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 25–125 ng/mL[1] |
| Regression Coefficient (r²) | 0.9996[1] |
| Accuracy (% Recovery) | 95–105%[1] |
| Precision (% RSD) | < 2%[1] |
| Limit of Detection (LOD) | 3.18 ng/mL[1] |
| Limit of Quantification (LOQ) | 9.66 ng/mL[1] |
Experimental Workflow Diagram
Caption: Workflow for Fisetin quantification in plasma.
Signaling Pathway (Placeholder for illustrative purposes)
While this application note focuses on a quantitative analytical method and not a specific signaling pathway, the following diagram illustrates how Fisetin's activity on a hypothetical pathway could be investigated using the described method to measure cellular uptake or concentration-dependent effects.
Caption: Hypothetical signaling pathway modulated by Fisetin.
Conclusion
This application note provides a detailed and validated RP-HPLC method for the quantification of this compound in plasma. The method is simple, rapid, accurate, and precise, making it a valuable tool for researchers in the fields of pharmacology, drug metabolism, and clinical research. The provided protocols and validation data demonstrate the reliability of this method for pharmacokinetic and other bioanalytical studies of Fisetin.
References
Application Notes and Protocols for Oral Gavage Administration of Fisetin Quarterhydrate to Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid with a range of documented biological activities, including antioxidant, anti-inflammatory, and senolytic properties.[1] As a result, it is a compound of significant interest in preclinical research. Oral gavage is a standard and reliable method for administering precise doses of experimental compounds to rodents, ensuring consistent delivery and bioavailability.[1] These application notes provide a detailed protocol for the preparation and administration of Fisetin quarterhydrate to mice via oral gavage, intended for use by trained laboratory personnel.
Data Presentation: Fisetin Administration Parameters
The following table summarizes quantitative data from various studies that have administered Fisetin to mice via oral gavage. This information can serve as a guide for dose and vehicle selection.
| Mouse Model | Fisetin Dosage (mg/kg) | Vehicle Solution | Administration Regimen | Therapeutic Goal | Reference |
| Aged Wild-Type (C57BL/6) | 100 | 60% Phosal 50 PG, 30% PEG400, 10% Ethanol | 5 consecutive days | Senolytic | [2] |
| Aged Wild-Type and p16-3MR | 100 | 10% Ethanol, 30% PEG400, 60% Phosal 50 PG | Intermittent: 1 week on, 2 weeks off, 1 week on | Senolytic / Improved Arterial Function | [3] |
| D-galactose-induced aging | 20 | 0.1% DMSO in 0.9% saline | Daily for 30 days | Neuroprotection | [4] |
| Aluminum Chloride-induced neurotoxicity | 15 | Not specified | Daily for 8 weeks | Neuroprotection | [5] |
| Wild-Type (for diet) | 500 (in chow) | N/A (formulated in diet) | Chronic | Healthspan and Lifespan Extension | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.
Considerations: Fisetin is poorly soluble in water. Therefore, a suspension or solution in a suitable vehicle is required. The "quarterhydrate" designation indicates the presence of water molecules in the crystal structure of the solid compound; this should be accounted for in molecular weight calculations if preparing solutions based on molarity, but for mg/kg dosing, it is used as is.
Materials:
-
This compound powder
-
Vehicle components (select one from the table above, e.g., Phosal 50 PG, PEG400, Ethanol)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Calculate Required Amount: Determine the total amount of this compound needed based on the number of mice, the desired dosage (mg/kg), and the total number of administration days. It is advisable to prepare a slight excess.
-
Weigh Fisetin: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare Vehicle:
-
For Phosal/PEG400/Ethanol Vehicle: Prepare the vehicle by mixing the components in the specified ratio (e.g., 60% Phosal 50 PG, 30% PEG400, 10% Ethanol) by volume.[2][3]
-
For DMSO/Saline Vehicle: This vehicle is suitable for compounds that are soluble in DMSO. First, dissolve the Fisetin powder in a small volume of DMSO, then dilute it with 0.9% saline to the final desired concentration.[4] The final concentration of DMSO should be kept low to avoid toxicity.
-
-
Combine Fisetin and Vehicle: Add the weighed Fisetin powder to the prepared vehicle.
-
Homogenize:
-
Vortex the mixture vigorously for 1-2 minutes to create a suspension.
-
For improved homogeneity, sonicate the mixture. This is particularly useful for breaking up any clumps of powder and ensuring a uniform suspension.[1]
-
-
Storage: Store the prepared formulation at 4°C, protected from light.[1] It is recommended to prepare fresh solutions regularly, depending on the stability of the compound in the chosen vehicle. Before each use, vortex the solution thoroughly to ensure a homogenous suspension.
Protocol 2: Oral Gavage Administration to Mice
Objective: To accurately and safely administer the prepared this compound formulation to mice.
Materials:
-
Prepared Fisetin formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a rounded ball tip for mice)[1]
-
1 mL syringes
-
Animal scale
-
Personal Protective Equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the precise volume of the Fisetin formulation to administer. The typical gavage volume for mice should not exceed 10 mL/kg.[1]
-
Calculate the required volume based on the mouse's body weight and the concentration of your prepared Fisetin solution.
-
-
Syringe Preparation:
-
Vortex the Fisetin formulation to ensure it is well-suspended.
-
Draw the calculated volume into the syringe.
-
Attach the gavage needle securely.
-
Expel any air bubbles from the syringe and needle.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin on the back of its neck. This will immobilize the head and body.
-
Ensure the mouse's body is held in a vertical position to straighten the path to the esophagus.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the mouse's mouth, slightly to one side (in the diastema, the gap between the incisors and molars), and advance it along the roof of the mouth.[1]
-
The needle should pass smoothly down the esophagus. If any resistance is met, do not force it. Withdraw the needle and reposition.[1]
-
Advance the needle until the tip is approximately at the level of the last rib, indicating it has reached the stomach.
-
Slowly depress the syringe plunger to deliver the Fisetin formulation.
-
After administration, gently and smoothly withdraw the needle along the same path of insertion.[1]
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as difficulty breathing, lethargy, or regurgitation.
-
Continue to monitor the animal's well-being according to your institution's animal care guidelines.
-
Record all administration details, including date, time, dose, volume, and any observations.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the preparation and oral gavage administration of Fisetin.
Fisetin Signaling Pathway Diagram
Caption: Key signaling pathways modulated by Fisetin.
References
- 1. benchchem.com [benchchem.com]
- 2. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermittent supplementation with fisetin improves arterial function in old mice by decreasing cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin Rescues the Mice Brains Against D-Galactose-Induced Oxidative Stress, Neuroinflammation and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fisetin enhances behavioral performances and attenuates reactive gliosis and inflammation during aluminum chloride-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing Fisetin Quarterhydrate Bioavailability In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo assessment of Fisetin (B1672732) quarterhydrate bioavailability. Fisetin, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic effects, including neuroprotective, anti-inflammatory, and anti-carcinogenic properties.[1] However, its clinical utility is often hampered by low oral bioavailability, primarily due to its poor aqueous solubility and rapid metabolism.[2][3][4][5][6] This document outlines detailed protocols for preclinical in vivo studies in rodent models, methods for sample analysis, and presents key pharmacokinetic data from existing literature to aid in the design and interpretation of bioavailability studies for Fisetin quarterhydrate.
Introduction to Fisetin Bioavailability
Fisetin's therapeutic potential is intrinsically linked to its bioavailability, which is generally low.[3][4][5] The primary barriers to achieving high systemic concentrations of Fisetin are its low solubility in water and extensive Phase II metabolism in the body, leading to the formation of sulfates and glucuronides that are rapidly eliminated.[2][7] Upon absorption, Fisetin is metabolized into various forms, with geraldol (B191838) being identified as an active metabolite.[8][9] Understanding and overcoming these challenges are critical for the development of effective Fisetin-based therapeutics. Various formulation strategies, such as nanoemulsions, liposomes, and polymeric nanoparticles, have been explored to enhance its systemic exposure.[1][3][10][11][12]
In Vivo Bioavailability Assessment: Experimental Protocols
A typical in vivo bioavailability study for this compound in a rodent model (e.g., rats or mice) involves oral or intravenous administration of the compound, followed by serial blood sampling and subsequent analysis of plasma concentrations.
Animal Models and Husbandry
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used models.
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Acclimatization: Allow for at least one week of acclimatization to the facility conditions.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing to minimize food effects on absorption, with free access to water.
Dosing and Administration
-
Formulation: this compound can be formulated as a suspension or solution in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol, ethanol, and water, or encapsulated in a delivery system).
-
Routes of Administration:
-
Oral (p.o.): Administer a single dose via oral gavage.
-
Intravenous (i.v.): Administer a single bolus dose via the tail vein to determine absolute bioavailability.
-
-
Dose Selection: The dose will depend on the specific objectives of the study. Doses ranging from 10 mg/kg to over 200 mg/kg have been reported in the literature for Fisetin.[1][8][13]
Blood Sample Collection
-
Sampling Time Points: A typical sampling schedule for an oral study might include pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood Collection: Collect blood samples (approximately 100-200 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Sample Preparation for Analysis
-
Protein Precipitation: This is a common method for extracting Fisetin from plasma.[14]
-
To 100 µL of plasma, add a specific volume of an internal standard (e.g., quercetin).[14]
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.[14]
-
Vortex the mixture for 1-2 minutes.[14]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]
-
Carefully transfer the clear supernatant to a clean tube for analysis.[14]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase HPLC (RP-HPLC) method with UV or mass spectrometry (MS) detection is suitable for the quantification of Fisetin in plasma samples.[14][15][16]
-
HPLC System: A standard HPLC system with a UV detector or a tandem mass spectrometer.
-
Column: A C18 column is typically used for separation.[14][16]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., 0.1% or 0.2% orthophosphoric acid in water).[14][16]
-
Detection: UV detection at a wavelength of approximately 362 nm.[16]
-
Quantification: Create a standard curve using known concentrations of Fisetin to quantify the concentration in the plasma samples.[14]
Data Presentation: Pharmacokinetic Parameters of Fisetin
The following table summarizes key pharmacokinetic parameters of Fisetin from various in vivo studies. These values can serve as a reference for new studies on this compound.
| Formulation | Animal Model | Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase | Reference |
| Free Fisetin | Mice | i.p. | 223 mg/kg | 2.5 | 0.25 | - | - | [8] |
| Free Fisetin | Rats | i.v. | 30 mg/kg | - | - | 4.6 (min·µg/mL) | - | [13] |
| Fisetin Nanoemulsion | Mice | i.p. | - | - | - | - | 24-fold | [1] |
| Fisetin-Loaded SNEDDS | Rats | p.o. | 20 mg/kg | 3.7-fold increase | 0.5 | - | - | [3] |
| Liposomal Fisetin | Mice | i.p. | 21 mg/kg | - | - | - | 47-fold | [10][17] |
| FHIC-PNP | C57BL6 Mice | p.o. | - | Increased | - | Increased | - | [11][12] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; i.p.: Intraperitoneal; i.v.: Intravenous; p.o.: Oral; SNEDDS: Self-nanoemulsifying drug delivery system; FHIC-PNP: Fisetin-HPβCD inclusion complex encapsulated in PLGA nanoparticles.
Visualizations: Workflows and Pathways
Experimental Workflow for In Vivo Bioavailability Assessment
Caption: Workflow for assessing the in vivo bioavailability of this compound.
Metabolic Pathway of Fisetin In Vivo
Caption: Major metabolic pathways of Fisetin in vivo.
References
- 1. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin-In Search of Better Bioavailability-From Macro to Nano Modifications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Biliary Excretion of Fisetin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liposomal encapsulation of the natural flavonoid fisetin improves bioavailability and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Method for Analysis of Fisetin | SIELC Technologies [sielc.com]
- 16. ijsat.org [ijsat.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Fisetin Quarterhydrate in a Spinal Cord Injury Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin (B1672732), a naturally occurring polyphenolic flavonoid found in various fruits and vegetables, has demonstrated significant neuroprotective effects in preclinical studies.[1][2][3] Its antioxidant, anti-inflammatory, and anti-apoptotic properties make it a promising therapeutic candidate for neurological disorders, including spinal cord injury (SCI).[3][4] This document provides detailed application notes and experimental protocols for the use of Fisetin quarterhydrate in a spinal cord injury animal model, based on findings from recent research. The protocols outlined below are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of Fisetin in SCI.
Mechanism of Action
Fisetin exerts its neuroprotective effects in spinal cord injury through multiple signaling pathways. It has been shown to modulate inflammatory responses, inhibit apoptosis, and promote neuronal survival.[5][6] Key mechanisms include the regulation of the NF-κB/IκBα pathway, inhibition of the JAK2/STAT3 signaling pathway, and enhancement of autophagy through the AMPK-mTOR signaling pathway.[1][2][5][7]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Fisetin in animal models of spinal cord injury.
Table 1: Effects of Fisetin on Behavioral Outcomes and Nerve Conduction Velocities
| Parameter | SCI Control Group | Fisetin (20 mg/kg) | Fisetin (40 mg/kg) | Methylprednisolone (30 mg/kg) |
| Mechano-tactile Allodynia | Significantly altered | Significantly attenuated | Significantly attenuated | Significantly attenuated |
| Thermal Allodynia | Significantly altered | Significantly attenuated | Significantly attenuated | Significantly attenuated |
| Hyperalgesia | Significantly altered | Significantly attenuated | Significantly attenuated | Significantly attenuated |
| Motor Nerve Conduction Velocity (MNCV) | Markedly reduced | Significantly improved | Significantly improved | Significantly improved |
| Sensory Nerve Conduction Velocity (SNCV) | Markedly reduced | Significantly improved | Significantly improved | Significantly improved |
| Data compiled from a study using a clip compression SCI model in male Sprague-Dawley rats with treatment for 28 days.[5] |
Table 2: Effects of Fisetin on Molecular Markers in the Spinal Cord
| Molecular Marker (mRNA Expression) | SCI Control Group | Fisetin Treatment |
| TNF-α | Upregulated | Markedly reduced |
| Interleukins (ILs) | Upregulated | Markedly reduced |
| Inducible Nitric Oxide Synthase (iNOS) | Upregulated | Markedly reduced |
| Cyclooxygenase-II (COX-II) | Upregulated | Markedly reduced |
| Bcl-2-associated X protein (Bax) | Upregulated | Markedly reduced |
| Caspase-3 | Upregulated | Markedly reduced |
| Nuclear Factor kappa B (NF-κB) | Upregulated | Significantly downregulated |
| NF-κB inhibitor-alpha (IκBα) | Upregulated | Significantly downregulated |
| Data reflects changes in the spinal cord of SCI animals treated with Fisetin.[5][6] |
Experimental Protocols
Animal Model and Spinal Cord Injury Induction
-
Animal Model: Adult male Sprague-Dawley rats are a commonly used model.[5] Mice, such as C57BL, have also been utilized.[2] Animals should be housed under standard laboratory conditions (24 ± 1°C, 45–55% humidity, 12:12 h light/dark cycle) with free access to food and water.[5]
-
Spinal Cord Injury Induction (Clip Compression Model):
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Perform a laminectomy at the desired spinal cord level (e.g., T10).
-
Induce a moderate contusion injury by extradurally placing an aneurysm clip with a specific closing force for a defined duration (e.g., 1 minute).[5]
-
After removing the clip, suture the muscle and skin layers.
-
Provide postoperative care, including manual bladder expression until spontaneous voiding returns.[8]
-
This compound Preparation and Administration
-
Preparation: this compound can be purchased from commercial suppliers like Sigma-Aldrich.[5] Prepare a suspension of Fisetin in a 1% aqueous solution of dimethyl sulfoxide (B87167) (DMSO).[5][8]
-
Dosage: Effective doses in rat models have been reported to be 10, 20, and 40 mg/kg.[5]
-
Administration: Administer the Fisetin solution orally via gavage.[5][9]
-
Treatment Duration: A common treatment duration is 28 days, starting post-injury.[5][6]
Behavioral Assessments
-
Mechano-tactile Allodynia: Assess sensitivity to mechanical stimuli using von Frey filaments.
-
Thermal Allodynia: Evaluate the withdrawal response to a thermal stimulus (e.g., radiant heat).
-
Hyperalgesia: Measure the paw withdrawal latency in response to a noxious thermal stimulus.
-
Motor Function: The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale can be used to assess motor function recovery in mice.[2]
Molecular and Histological Analyses
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect spinal cord tissue from the injury site.
-
RNA Extraction and RT-PCR: Extract total RNA from the spinal cord tissue to quantify the mRNA expression levels of inflammatory and apoptotic markers (e.g., TNF-α, ILs, iNOS, COX-II, Bax, Caspase-3) using quantitative reverse transcription PCR (qRT-PCR).[5][6]
-
Western Blot Analysis: Analyze protein levels of key signaling molecules (e.g., NF-κB, IκBα, JAK2, STAT3, AMPK, mTOR) to confirm the mechanism of action.[1][5][7]
-
Histological Staining: Perform Hematoxylin and Eosin (H&E) staining on spinal cord sections to assess neuronal degeneration, necrosis, and inflammatory infiltration.[5][6]
Visualizations
Signaling Pathways
Caption: Fisetin inhibits the NF-κB signaling pathway after SCI.
Caption: Fisetin inhibits the JAK2/STAT3 pathway in microglia.
Caption: Fisetin promotes neuroprotective autophagy via AMPK/mTOR.
Experimental Workflow
Caption: Workflow for studying Fisetin in an SCI animal model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fisetin Promotes Functional Recovery after Spinal Cord Injury by Inhibiting Microglia/Macrophage M1 Polarization and JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective potential of fisetin in an experimental model of spinal cord injury: via modulation of NF-κB/IκBα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective potential of fisetin in an experimental model of spinal cord injury: via modulation of NF-κB/IκBα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fisetin orchestrates neuroinflammation resolution and facilitates spinal cord injury recovery through enhanced autophagy in pro-inflammatory glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note: Cell-Based Assays to Measure the Antioxidant Capacity of Fisetin Quarterhydrate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fisetin (B1672732) (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions. As a bioactive polyphenol, fisetin has garnered significant interest for its potent antioxidant, anti-inflammatory, and senotherapeutic properties.[1] Fisetin quarterhydrate is a stable hydrate (B1144303) form of fisetin used in research. The antioxidant capacity of fisetin is attributed to its ability to directly scavenge reactive oxygen species (ROS) and to modulate intracellular signaling pathways that enhance the endogenous antioxidant defense systems.[2]
This application note provides detailed protocols for cell-based assays to quantify the antioxidant capacity of this compound. The described methods include the Cellular Antioxidant Activity (CAA) assay, measurement of intracellular ROS, and analysis of the Nrf2-ARE signaling pathway, a key regulator of the cellular antioxidant response.
Signaling Pathways Modulated by Fisetin
Fisetin exerts its antioxidant effects through a multi-pronged approach at the cellular level, primarily by activating the Nrf2-ARE signaling pathway.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to antioxidants like fisetin or in the presence of oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Liberated Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Fisetin has been shown to promote the nuclear translocation of Nrf2 and subsequently increase the expression of downstream targets like HO-1.
Data Presentation
Table 1: Cellular Antioxidant Activity of Fisetin
| Assay | Cell Line | EC50 (µM) | Reference |
| Cellular Antioxidant Activity (CAA) | HepG2 | 1.8 ± 0.2 |
EC50: Half maximal effective concentration.
Table 2: Effect of Fisetin on Intracellular ROS Levels
| Cell Line | Fisetin Concentration (µM) | Stressor | % ROS Reduction | Reference |
| C. elegans | 349.36 | Juglone | ~50.5% after 2h | |
| C2C12 Myoblasts | 10, 20 | H₂O₂ | Marked reduction | |
| ARPE-19 | 20 | 500 µM H₂O₂ | Significant blunting of ROS |
Table 3: Effect of Fisetin on Nrf2 Nuclear Translocation and HO-1 Expression
| Cell Line | Fisetin Concentration (µM) | Assay | Outcome | Reference |
| HepG2 | 20 | Immunofluorescence | Increased Nrf2 nuclear translocation | |
| HepG2 | 10, 20, 30 | Western Blot (Nuclear Fraction) | Dose-dependent increase in nuclear Nrf2 | |
| ARPE-19 | 20 | Western Blot | Greatly upregulated Nrf2, p-Nrf2, and HO-1 expression | |
| C2C12 Myoblasts | Not specified | Western Blot | Remarkable upregulation of nuclear Nrf2 and p-Nrf2; enhanced cytoplasmic HO-1 |
Table 4: Effect of Fisetin on Antioxidant Enzyme Activity
| Model System | Fisetin Treatment | Enzyme | Fold Change in Activity | Reference |
| C. elegans | 349.36 µM | SOD-3 (mRNA) | ~2.0-fold increase | |
| C. elegans | 349.36 µM | GST-4 (mRNA) | ~2.0-fold increase | |
| Diabetic Rats (in vivo) | 10 mg/kg | SOD | Activity restored to near normal | |
| Diabetic Rats (in vivo) | 10 mg/kg | Catalase | Activity restored to near normal | |
| Diabetic Rats (in vivo) | 10 mg/kg | GPx | Activity restored to near normal |
Note: Data from in vivo and C. elegans models are provided for context; results may vary in mammalian cell culture.
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of fisetin to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in response to peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP).
Materials:
-
This compound
-
HepG2 cells
-
Cell culture medium (e.g., MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Treatment: Remove the culture medium and wash the cells with PBS. Add 100 µL of treatment medium containing various concentrations of fisetin and 25 µM DCFH-DA to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., quercetin).
-
Incubation: Incubate the plate for 1 hour at 37°C and 5% CO₂.
-
Induction of Oxidative Stress: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 600 µM ABAP solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 1 - (∫SA / ∫CA) where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Measurement of Intracellular ROS
This protocol uses DCFH-DA to quantify intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
Materials:
-
This compound
-
Cell line of interest (e.g., C2C12, ARPE-19)
-
Cell culture medium
-
PBS
-
DCFH-DA
-
H₂O₂ (or another ROS-inducing agent)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., 24-well plate or 6-well plate) and allow them to adhere. Treat the cells with various concentrations of fisetin for a designated period (e.g., 1-24 hours).
-
Induction of Oxidative Stress: If desired, induce oxidative stress by treating the cells with a ROS-inducing agent like H₂O₂ for a specific duration (e.g., 1 hour).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Analysis: Wash the cells with PBS to remove excess dye. Analyze the intracellular fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.
Immunofluorescence Staining for Nrf2 Nuclear Translocation
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon fisetin treatment.
Materials:
-
This compound
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium
-
Glass coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against Nrf2
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow HepG2 cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of fisetin (e.g., 20 µM) for a specified time (e.g., 6 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 20 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes, wash with PBS, and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of Nrf2 using a fluorescence microscope.
Western Blot Analysis of Nrf2 and HO-1
This protocol quantifies the protein expression levels of Nrf2 (in nuclear and cytoplasmic fractions) and HO-1.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (RIPA buffer)
-
Nuclear and cytoplasmic extraction kit
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic/total lysate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with fisetin. For total protein, lyse cells in RIPA buffer. For subcellular fractionation, use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound demonstrates significant antioxidant capacity in cell-based models. This activity is mediated through both direct ROS scavenging and the upregulation of endogenous antioxidant defense mechanisms, primarily via the activation of the Nrf2-ARE signaling pathway. The protocols described in this application note provide a framework for researchers to quantitatively assess the antioxidant potential of fisetin and other novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin Attenuated Oxidative Stress-Induced Cellular Damage in ARPE-19 Human Retinal Pigment Epithelial Cells Through Nrf2-Mediated Activation of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Fisetin Quarterhydrate Solubility
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of fisetin (B1672732) quarterhydrate.
Frequently Asked Questions (FAQs)
Q1: Why is fisetin quarterhydrate so difficult to dissolve in aqueous solutions? A1: Fisetin is a naturally occurring flavonoid with a polyphenolic structure. Its low water solubility (<1 mg/mL) is due to its crystalline nature and multiple hydroxyl groups that form strong intermolecular hydrogen bonds.[1][2] This makes it difficult for water molecules to effectively solvate the compound, hindering its bioavailability and limiting its therapeutic applications.[1][2][3][4]
Q2: What is the typical aqueous solubility of fisetin? A2: The aqueous solubility of fisetin is very low, often cited as less than 1 mg/mL.[1][5] Specific studies have reported values around 10.45 µg/mL.[4][6][7] This poor solubility is a primary obstacle for its use in both in vitro and in vivo research.
Q3: Which organic solvents are effective for dissolving fisetin? A3: For laboratory and research purposes, fisetin is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).[8] The solubility is approximately 5 mg/mL in ethanol and about 30 mg/mL in DMSO and DMF.[8] It is common practice to create a concentrated stock solution in one of these solvents, which is then diluted into the aqueous experimental medium.[2][8]
Q4: What are the primary strategies to enhance the aqueous solubility of fisetin? A4: Several advanced formulation techniques can significantly improve fisetin's solubility and dissolution rate. The most common and effective methods include:
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating fisetin within the lipophilic inner cavity of cyclodextrins shields the hydrophobic molecule from water, increasing its apparent solubility.[1]
-
Nanoparticle Formulations: Encapsulating fisetin into polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can improve solubility, provide controlled release, and enhance bioavailability.[2][3][9]
-
Solid Dispersions: Creating amorphous solid dispersions with hydrophilic carriers, like cyclodextrin polymers, can dramatically increase the dissolution rate by converting the drug from a crystalline to a more soluble amorphous state.[2][5][10]
-
Cocrystallization: Forming cocrystals with other compounds, such as nicotinamide (B372718) or caffeine, has been shown to increase fisetin's solubility.[2][11]
Troubleshooting Guides
General Handling & Stock Solutions
Q: I see precipitation when I dilute my fisetin-DMSO stock solution into my cell culture medium or buffer. How can I prevent this? A: This is a very common problem due to the poor aqueous solubility of fisetin.
-
Possible Cause: The concentration of fisetin exceeds its solubility limit in the final aqueous medium, causing it to "crash out" of solution. The final DMSO concentration might also be too high.
-
Recommended Solutions:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.1% (v/v), to avoid solvent-induced toxicity and precipitation.[2]
-
Use Rapid Dispersion: When diluting, add the fisetin stock solution dropwise into the aqueous medium while vortexing or stirring vigorously.[2] This facilitates rapid dispersion and minimizes localized high concentrations that lead to precipitation.
-
Prepare Fresh Solutions: Do not store diluted aqueous solutions of fisetin for more than a day, as the compound can precipitate over time.[8]
-
Consider Advanced Formulations: If precipitation remains an issue, it indicates that the required concentration is unachievable with a simple solvent dilution. You should consider using a solubility-enhanced formulation, such as a cyclodextrin complex or nanoparticles.
-
Cyclodextrin Inclusion Complexes
Q: I'm using a cyclodextrin, but the solubility enhancement is lower than expected. A: Several factors can influence the efficiency of cyclodextrin complexation.
-
Possible Causes:
-
Incorrect choice of cyclodextrin.
-
Suboptimal fisetin-to-cyclodextrin molar ratio.
-
Inefficient complexation method.
-
The pH of the medium is not ideal.
-
-
Recommended Solutions:
-
Test Different Cyclodextrins: The effectiveness varies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often more effective and have higher water solubility than natural β-CD.[1] Cyclodextrin-based polymers can offer even greater complexing properties.[1][5]
-
Optimize Molar Ratio: Most studies indicate a 1:1 molar ratio for fisetin-cyclodextrin complexes is a good starting point.[1][12] Perform a phase solubility study (see Protocol 4) to determine the optimal ratio for your specific cyclodextrin.
-
Improve Preparation Method: Simple physical mixing is often inefficient. Methods like freeze-drying or spray-drying create a more amorphous and homogeneous solid dispersion, leading to better complexation and dissolution.[1]
-
Q: How can I confirm that a fisetin-cyclodextrin inclusion complex has successfully formed? A: You need to use analytical techniques to verify the interaction between fisetin and the cyclodextrin.
-
Recommended Solutions:
-
Differential Scanning Calorimetry (DSC): The disappearance or shift of the fisetin melting peak indicates its encapsulation within the cyclodextrin cavity.[12][13]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Look for shifts in the characteristic vibrational bands of fisetin, particularly those associated with its aromatic rings and carbonyl group, which suggest interaction with the cyclodextrin.[12][14]
-
X-ray Diffraction (XRD): A transition from a crystalline pattern (sharp peaks) for pure fisetin to a diffuse, halo pattern for the complex indicates the formation of an amorphous solid dispersion.[12][13]
-
Nuclear Magnetic Resonance (NMR): Chemical shift changes in the protons of both fisetin and the cyclodextrin provide strong evidence of inclusion complex formation in solution.[12]
-
Nanoparticle Formulations
Q: My encapsulation efficiency (EE) is low. A: Low EE means a significant portion of the fisetin is not being successfully encapsulated within the nanoparticles.
-
Possible Causes:
-
Poor solubility of fisetin in the selected organic solvent.
-
Suboptimal fisetin-to-polymer ratio.
-
Fisetin diffusing into the aqueous phase during formulation.
-
-
Recommended Solutions:
-
Solvent Selection: Use an organic solvent in which fisetin has high solubility to ensure it is fully dissolved in the organic phase before emulsification.[15]
-
Optimize Drug-to-Carrier Ratio: Experiment with different ratios of fisetin to the carrier polymer (e.g., PLGA).[15] Too much drug can lead to inefficient encapsulation.
-
Adjust Surfactant Concentration: The concentration of the stabilizer (e.g., PVA) can influence EE. Higher concentrations can increase the solubility of fisetin in the external water phase, leading to a decline in encapsulation efficiency.[13]
-
Q: My nanoparticles are too large or have a high polydispersity index (PDI). A: This indicates a lack of control over the particle formation process, leading to aggregation or a wide size distribution.
-
Possible Causes:
-
Inefficient homogenization or sonication.
-
Insufficient stabilizer concentration.
-
Aggregation of nanoparticles.
-
-
Recommended Solutions:
-
Optimize Energy Input: Increase the duration or intensity of the homogenization or sonication step to reduce particle size.[15]
-
Screen Stabilizers: Test different stabilizers (e.g., PVA, Poloxamer 188) and optimize their concentration to ensure adequate surface coverage and prevent aggregation.[15]
-
Control Zeta Potential: For electrostatic stabilization, aim for a zeta potential greater than ±30 mV to ensure sufficient repulsive forces between particles.[15]
-
Data Summary Tables
Table 1: Solubility of Fisetin in Common Solvents
| Solvent | Solubility | Reference |
| Water | < 1 mg/mL | [1][5] |
| Water (37 °C) | ~10.45 µg/mL | [6][7] |
| Ethanol | ~5 mg/mL | [8] |
| DMSO | ~30 mg/mL | [8] |
| DMF | ~30 mg/mL | [8] |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [8] |
| Ethanol/Water (50/50% v/v) | ~2.89 mg/mL | [7] |
Table 2: Comparison of Fisetin Solubility Enhancement Techniques
| Technique | Carrier/System | Solubility/Dissolution Improvement | Reference |
| Cyclodextrin Complex | β-Cyclodextrin (β-CD) | Increased from 2.8 mg/mL to 4.5 mg/mL | [12] |
| γ-Cyclodextrin (γ-CD) | Increased from 2.8 mg/mL to 7.8 mg/mL | [12] | |
| Hydroxypropyl-β-CD (HPβCD) | Apparent solubility increased from 5.25 µg/mL to 850 µg/mL | [4] | |
| HPβCD / Poloxamer 188 | 6.33-fold increase in solubility | [16] | |
| Solid Dispersion | Poly-methyl-β-CD (1:3 ratio) | ~97% drug release in 20 minutes | [5] |
| Nanocrystals | - | Increased from 60.57 µg/mL to 420 µg/mL | [9][17] |
| Nanoparticles | PLGA | 3.06-fold increase in dissolution | [13] |
| Nanoemulsion | Miglyol/Labrasol/Tween 80 | 24-fold increase in relative bioavailability (intraperitoneal) | [18] |
| Cocrystals | Nicotinamide | 2.5-fold increase in solubility | [11] |
Table 3: Physicochemical Characteristics of Fisetin Nanoparticle Formulations
| Nanoparticle Type | Core Material | Stabilizer | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | PLGA | PVA | 187.9 ± 6.1 | 0.121 | 79.3 | [3][13] |
| PLA Nanoparticles | PLA | Poloxamer 188 | 226.85 ± 4.78 | - | 90.35 ± 2.34 | [9] |
| HSA Nanoparticles | Human Serum Albumin | - | 220 ± 8 | - | 84 | [9] |
| PLGA-PEG-COOH | PLGA-PEG-COOH | - | 140 - 200 | - | 70 - 82 | [9] |
Experimental Protocols
Protocol 1: Preparation of Fisetin-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is a generalized procedure for creating a solid inclusion complex, which typically yields better results than simple physical mixing.[1]
Materials:
-
Fisetin
-
Cyclodextrin (e.g., HP-β-CD)
-
Ethanol (or another suitable organic solvent)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Dissolve Fisetin: Dissolve the required amount of fisetin in a minimal volume of ethanol.
-
Dissolve Cyclodextrin: In a separate container, dissolve the cyclodextrin (e.g., at a 1:1 molar ratio to fisetin) in deionized water.
-
Mix Solutions: Slowly add the fisetin solution to the cyclodextrin solution while stirring continuously.
-
Equilibrate: Cover the mixture and stir for 24-48 hours at a constant temperature to allow for complex formation.
-
Freeze: Freeze the resulting solution completely (e.g., at -80 °C).
-
Lyophilize: Place the frozen sample in a freeze-dryer until all the solvent is removed and a dry powder is obtained.
-
Collect and Store: Collect the resulting powder, which is the fisetin-cyclodextrin inclusion complex, and store it in a desiccator.
Protocol 2: Preparation of Fisetin-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation)
This protocol is based on a common method for preparing polymeric nanoparticles.[3][13]
Materials:
-
Fisetin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Acetone (or another suitable organic solvent like dichloromethane)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of fisetin and PLGA in acetone. This is the organic phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 0.5% w/v). This is the aqueous phase.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under constant high-speed homogenization or sonication. This forms an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion for several hours under a fume hood to allow for the complete evaporation of the organic solvent (acetone). This causes the PLGA to precipitate, forming solid nanoparticles that encapsulate the fisetin.
-
Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Washing: Wash the collected nanoparticles with deionized water to remove unencapsulated fisetin and excess PVA.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized to obtain a dry powder.
Protocol 3: Preparation of a Fisetin Solid Dispersion (Spray-Drying Method)
This protocol is adapted from a method used to create amorphous solid dispersions with enhanced dissolution rates.[2][5]
Materials:
-
Fisetin
-
Poly-methyl-β-CD polymer (or another hydrophilic carrier)
-
Ethanol
-
Deionized water
-
Spray dryer
Procedure:
-
Solution Preparation: Dissolve 1g of Fisetin in 230 mL of ethanol. In a separate beaker, dissolve 3g of the poly-methyl-β-CD polymer in 460 mL of water.[2]
-
Mixing: Combine the two solutions and stir for 1 hour.[2]
-
Spray Drying:
-
Collection: Collect the fine, dry powder from the cyclone collector. The resulting product is an amorphous solid dispersion of fisetin.
Protocol 4: Phase Solubility Study
This experiment is crucial for determining the effect of a cyclodextrin on fisetin's solubility and for identifying the optimal stoichiometry.[1][4]
Materials:
-
Fisetin
-
Cyclodextrin (e.g., HP-β-CD)
-
Distilled water or a relevant buffer (e.g., PBS pH 7.4)
-
Amber glass flasks
-
Thermostatic shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 16 mM).[4]
-
Add Excess Fisetin: Add an excess amount of fisetin powder to each flask. This ensures that a saturated solution is formed.
-
Equilibrate: Seal the flasks and place them in a thermostatic shaker (e.g., at 37 °C) for 48-72 hours until equilibrium is reached.[4]
-
Separate Undissolved Fisetin: Centrifuge the samples at high speed to pellet the undissolved fisetin.
-
Quantify Solubilized Fisetin: Carefully collect the supernatant, filter it through a 0.22 µm membrane filter, and determine the concentration of dissolved fisetin using a validated analytical method (e.g., UV-Vis spectrophotometry at ~360 nm).[4]
-
Plot Diagram: Plot the concentration of dissolved fisetin (y-axis) against the concentration of the cyclodextrin (x-axis) to generate a phase solubility diagram. The slope of this diagram can be used to determine the complexation efficiency and stability constant.
Visualizations
Experimental Workflows & Decision Logic
Caption: Decision tree for selecting a fisetin solubilization strategy.
Caption: Workflow for Fisetin-Cyclodextrin complex formulation.
Caption: Workflow for preparing Fisetin-PLGA nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing fisetin nanocrystals for enhanced in cellulo anti-angiogenic and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving solubility of fisetin by cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Novel water-soluble fisetin/cyclodextrins inclusion complexes: Preparation, characterization, molecular docking and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Solid-state studies and antioxidant properties of the γ-cyclodextrin·fisetin inclusion compound [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. Preparation of Multicomponent Fisetin‐Hydroxypropyl β Cyclodextrin‐Poloxamer Inclusion Complex by Microwave Technology | Semantic Scholar [semanticscholar.org]
- 17. media.neliti.com [media.neliti.com]
- 18. Nanoemulsion formulation of fisetin improves bioavailability and antitumour activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Fisetin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Fisetin (B1672732) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for Fisetin's low bioavailability in animal models?
A1: Fisetin's low bioavailability is primarily attributed to two main factors:
-
Poor Water Solubility : Fisetin is a lipophilic compound with low aqueous solubility (<1 mg/mL), which limits its dissolution in the gastrointestinal tract and subsequent absorption.[1][2][3][4][5][6]
-
Rapid and Extensive Metabolism : Following absorption, Fisetin undergoes significant first-pass metabolism in the liver and intestines. It is quickly converted into its glucuronide and sulfate (B86663) conjugates, which are more readily excreted.[5][7][8] A primary and biologically active metabolite identified in mice is geraldol (B191838) (3,4′,7-trihydroxy-3′-methoxyflavone).[6][8][9]
Q2: What are the most effective strategies to improve the in vivo bioavailability of Fisetin?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of Fisetin in animal studies. These include:
-
Liposomal Formulations : Encapsulating Fisetin within lipid-based vesicles (liposomes) can improve its solubility, protect it from degradation, and enhance its absorption.[1][][11][12][13]
-
Polymeric Nanoparticles : Formulating Fisetin into nanoparticles using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can provide controlled release and improve its pharmacokinetic profile.[2][7][8][14]
-
Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) : These lipid-based systems can increase the solubility and absorption of Fisetin through the lymphatic pathway.[2][8][15][16][17][18]
-
Inclusion Complexes with Cyclodextrins : Complexing Fisetin with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility and dissolution rate.[2][3][14][19]
-
Solid Dispersions : Creating amorphous solid dispersions of Fisetin with hydrophilic carriers can improve its dissolution and bioavailability.[3]
-
Phospholipid Complexes (Phytosomes) : Forming complexes of Fisetin with phospholipids (B1166683) can enhance its lipophilicity and improve its absorption across biological membranes.[20]
Quantitative Data on Bioavailability Enhancement
The following table summarizes the reported improvements in the pharmacokinetic parameters of Fisetin in various animal studies using different formulation strategies.
| Formulation Strategy | Animal Model | Administration Route | Fold Increase in Bioavailability (AUC) | Key Pharmacokinetic Findings | Reference(s) |
| Liposomal Fisetin | Mice | Intraperitoneal | 47 | Maintained plasma concentration around 6 µM for over 4 hours. | [11][21] |
| Nanoemulsion | Mice | Intraperitoneal | 24 | Showed antitumor activity at a much lower dose (36.6 mg/kg) compared to free Fisetin (223 mg/kg). | [15][16][17][18] |
| Fisetin-HPβCD Inclusion Complex in PLGA Nanoparticles (FHIC-PNP) | C57BL6 Mice | Oral | 15.7 | Cmax was significantly higher (610.33 ng/mL) compared to pure Fisetin (69.34 ng/mL). | [14][22] |
| Polymeric Micelles | Not Specified | Not Specified | 6.3 | Increased Cmax by 1.8-fold and half-life by 2-fold. | [2][7][22] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Rats | Oral | 3.7 (based on Cmax) | Increased Cmax by 3.7-fold and a higher Tmax (30 min) compared to free Fisetin (15 min). | [15][22] |
| Hybrid-Hydrogel Formulation (FF-20) | Humans | Oral | 26.9 | First human pharmacokinetic study demonstrating significantly improved bioavailability. | [5][22] |
Experimental Protocols
1. Preparation of Fisetin-Loaded PLGA Nanoparticles (Multiple Emulsion Technique)
This protocol is adapted from a study that successfully enhanced the oral bioavailability of Fisetin.[14][22]
-
Preparation of Fisetin-HPβCD Inclusion Complex (FHIC):
-
Preparation of FHIC-Encapsulated PLGA Nanoparticles (FHIC-PNP):
-
Dissolve the FHIC (equivalent to 5 mg of Fisetin) in 1 ml of a 1% w/v Pluronic F-68 solution.
-
Separately, dissolve 50 mg of PLGA in 2 ml of an organic solvent (e.g., dichloromethane).
-
Add the aqueous FHIC solution to the organic PLGA solution.
-
Sonicate the mixture for 2 minutes at 35% amplitude to form a primary water-in-oil (w/o) emulsion.
-
Add this primary emulsion to 10 ml of a 1% w/v TPGS (d-α-Tocopherol polyethylene (B3416737) glycol 1000 succinate) solution.
-
Sonicate again for 3 minutes at 35% amplitude to form the multiple w/o/w emulsion.
-
Stir the final emulsion magnetically for 3 hours at 1000 rpm to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
2. Quantification of Fisetin in Plasma using RP-HPLC
This protocol provides a general workflow for the quantitative analysis of Fisetin in plasma samples.[23][24][25]
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add an appropriate volume of an internal standard (e.g., quercetin) working solution.
-
Add 600 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the clear supernatant for HPLC analysis.
-
-
HPLC Conditions:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low encapsulation efficiency of Fisetin in nanoparticles. | - Poor solubility of Fisetin in the organic solvent. - Inappropriate ratio of polymer to drug. - Suboptimal emulsification process. | - Select an organic solvent in which Fisetin is more soluble. - Optimize the polymer-to-drug ratio. - Adjust sonication time and amplitude to achieve a finer emulsion. |
| Inconsistent or low improvement in bioavailability in animal studies. | - Inefficient release of Fisetin from the delivery system at the absorption site. - Rapid clearance of the nanoparticles from circulation. - Animal-to-animal variability. | - Conduct in vitro release studies under different pH conditions (simulating gastric and intestinal fluids) to ensure appropriate Fisetin release. - Modify the surface of the nanoparticles (e.g., with PEG) to increase circulation time. - Ensure consistent experimental conditions (e.g., fasting state of animals, gavage technique). |
| Precipitation of Fisetin upon dilution of DMSO stock solution in aqueous media. | - The final concentration of DMSO is too high. - The aqueous solubility of Fisetin is exceeded. | - Keep the final DMSO concentration in the medium below 0.1% (v/v). - Add the Fisetin stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid dispersion.[4] |
| High variability in pharmacokinetic data between animals. | - Inconsistent oral gavage administration. - Differences in food intake, which can affect absorption. - Inter-animal variations in metabolism. | - Ensure all personnel are properly trained in oral gavage techniques. - Standardize the fasting period for all animals before dosing. - Use a sufficient number of animals per group to account for biological variability. |
Visualizations
Caption: Experimental workflow for evaluating the bioavailability of Fisetin nanoformulations.
Caption: Metabolic pathway of Fisetin in animal models.
References
- 1. Hyaluronic Acid-Coated Nanoliposomes as Delivery Systems for Fisetin: Stability, Membrane Fluidity, and Bioavailability [mdpi.com]
- 2. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive view on the fisetin impact on colorectal cancer in animal models: Focusing on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liposomal Fisetin - CD Bioparticles [cd-bioparticles.net]
- 13. omre.co [omre.co]
- 14. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nanoemulsion formulation of fisetin improves bioavailability and antitumour activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Development and validation of RP-HPLC method for estimation of fisetin in rat plasma [ouci.dntb.gov.ua]
- 25. ijsat.org [ijsat.org]
Fisetin quarterhydrate stability issues in long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of fisetin (B1672732) quarterhydrate in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My fisetin solution, after being added to the cell culture medium, appears cloudy or has a precipitate. What is causing this?
A1: Fisetin has low aqueous solubility, which often leads to precipitation when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous-based cell culture medium.[1][2] To minimize this, it is recommended to add the fisetin stock solution dropwise into the pre-warmed medium while gently vortexing or swirling.[1] Using a lower concentration stock solution may also be beneficial, but ensure the final solvent concentration remains at a non-toxic level for your cells (usually <0.5% DMSO).[1]
Q2: How stable is fisetin in a standard cell culture incubator set at 37°C and a neutral pH?
A2: Fisetin is susceptible to degradation under typical cell culture conditions.[1] Its stability is highly dependent on both temperature and pH.[3] At 37°C, the degradation rate of fisetin significantly increases as the pH rises from 6.0 to 7.5.[1][3][4] In standard culture media with a pH of approximately 7.4, a gradual loss of fisetin concentration can be anticipated over time.[1]
Q3: I have observed a change in the color of my fisetin-containing medium over time. Is this a cause for concern?
A3: Yes, a color change in the medium can be an indicator of fisetin degradation. The breakdown of flavonoids like fisetin can involve oxidation, leading to the formation of various byproducts that may alter the color of the solution.[1]
Q4: Does the presence of fetal bovine serum (FBS) in my culture medium impact the stability of fisetin?
A4: Yes, the presence of proteins, such as those found in FBS, can enhance the stability of fisetin in solution.[1][5] Proteins can interact with fisetin through hydrophobic interactions, which can shield it from degradation.[5]
Q5: What are the best practices for preparing and storing fisetin stock solutions?
A5: It is advisable to prepare high-concentration stock solutions of fisetin in an organic solvent such as DMSO or ethanol.[1] These stock solutions should be stored at -20°C or -80°C to maximize stability.[1][2] It is also recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1][2] Aqueous solutions of fisetin are not recommended for storage for more than a day.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding fisetin to the medium. | - Low aqueous solubility of fisetin.- High concentration of the stock solution.- Insufficient mixing. | - Add the stock solution dropwise while gently vortexing the medium.[1]- Use a lower concentration stock solution.- Ensure the final solvent concentration is non-toxic to your cells.[1] |
| Cells are not responding to fisetin treatment as expected. | - Degradation of fisetin in the culture medium.- Inaccurate initial concentration due to precipitation. | - Prepare fresh fisetin-containing medium for each experiment.- Confirm the absence of precipitate after adding fisetin to the medium. |
| Inconsistent results between experiments. | - Variable stability of fisetin due to slight differences in pH or temperature.- Inconsistent preparation of fisetin solutions. | - Standardize the pH of your culture medium.- Ensure consistent incubator temperature.- Prepare a large batch of stock solution and aliquot for single use. |
| Medium color changes significantly during the experiment. | - Fisetin degradation. | - This is expected to some extent. However, if the color change is rapid and accompanied by a pH shift, it could indicate severe degradation or contamination. Monitor the pH of your culture.[1] |
Quantitative Data Summary
Table 1: Solubility of Fisetin in Various Solvents
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL to 100 mg/mL[7][8][9] |
| Ethanol | ~5 mg/mL[1][6][9] |
| Dimethylformamide (DMF) | ~30 mg/mL[1][6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1][6] |
| Water (37°C) | ~9.55–10.45 µg/mL[1] |
Table 2: Degradation Rate Constant (k) of Fisetin at Different Temperatures and pH
| Temperature (°C) | pH | Degradation Rate Constant (k) (h⁻¹) |
| 37 | 6.0 | 8.30 x 10⁻³[1][3][4] |
| 37 | 7.5 | 0.202[1][3][4] |
| 50 | 6.8 | 0.124[1][3][4] |
| 65 | 6.8 | 0.490[1][3][4] |
Experimental Protocols
Protocol 1: Preparation of Fisetin Stock Solution (10 mM in DMSO)
Materials:
-
Fisetin powder (Molecular Weight: 286.24 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, weigh out the appropriate amount of fisetin powder. To make 1 mL of a 10 mM stock solution, dissolve 2.86 mg of fisetin in 1 mL of DMSO.[1]
-
Add the required volume of DMSO to the tube.
-
Vortex the tube thoroughly until the fisetin is completely dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][2]
-
Store the aliquots at -20°C or -80°C, protected from light.[1][2][8]
Protocol 2: Preparation of Fisetin Working Solution in Cell Culture Medium
Procedure:
-
Thaw an aliquot of the 10 mM fisetin stock solution at room temperature.[1]
-
Warm the required volume of your complete cell culture medium to 37°C.[1]
-
To prepare a desired final concentration (e.g., 10 µM), dilute the 10 mM stock solution 1:1000 in the pre-warmed medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Crucially, add the fisetin stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion and to minimize precipitation.[1]
-
Use the freshly prepared fisetin-containing medium immediately for your cell culture experiments. It is not recommended to store aqueous solutions of fisetin.[1][6]
-
Remember to prepare a vehicle control with the same final concentration of DMSO as your fisetin-treated samples.
Signaling Pathways and Experimental Workflow
Fisetin is known to modulate several key signaling pathways involved in cellular processes. Below are diagrams illustrating its mechanism of action and a typical experimental workflow.
Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Fisetin activates the Nrf2 antioxidant response pathway.
Caption: General experimental workflow for fisetin in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins | Semantic Scholar [semanticscholar.org]
- 4. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Fisetin | Antioxidants | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing Fisetin quarterhydrate concentration for senescent cell clearance
Welcome to the technical support center for utilizing Fisetin (B1672732) quarterhydrate in senescent cell clearance experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Fisetin for clearing senescent cells in vitro?
A1: The optimal concentration of Fisetin can vary depending on the cell type and the method of senescence induction. Based on published studies, a concentration range of 1 µM to 50 µM is typically effective. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions. For instance, in human umbilical vein endothelial cells (HUVECs) brought to senescence via replicative exhaustion, a concentration of 1 µM Fisetin has been shown to reduce viability of senescent cells with minimal effect on non-senescent cells[1]. In contrast, for human adipose-derived stem cells, a 50 µM concentration was found to be optimal for removing senescent cells while maintaining overall cell viability[2].
Q2: How long should I treat my cells with Fisetin?
A2: A treatment duration of 24 to 72 hours is generally recommended for in vitro experiments[3]. The specific duration should be optimized for your experimental setup. Shorter durations may be sufficient to induce apoptosis in senescent cells, a "hit-and-run" mechanism, while minimizing off-target effects[3].
Q3: Why am I not observing a significant reduction in senescent cells?
A3: Several factors could contribute to a lack of senolytic activity:
-
Suboptimal Concentration: The concentration of Fisetin may be too low for your specific cell type. It is recommended to perform a dose-response curve to identify the optimal concentration.
-
Cell-Type Specificity: Fisetin's efficacy can vary between different cell types[4]. Some cell types may be more resistant to Fisetin-induced apoptosis.
-
Low Bioavailability: Fisetin has low aqueous solubility and bioavailability, which can be a challenge in both in vitro and in vivo experiments. Ensure proper dissolution of Fisetin, often in a vehicle like DMSO, and consider the final concentration of the vehicle in your culture medium. For in vivo studies, formulation strategies may be needed to enhance bioavailability.
-
Method of Senescence Induction: The mechanism by which senescence is induced (e.g., replicative exhaustion, radiation, doxorubicin) can influence the senescent cells' susceptibility to senolytics.
Q4: Is Fisetin toxic to non-senescent cells?
A4: Fisetin exhibits selective toxicity towards senescent cells at optimal concentrations. However, at higher concentrations, it can also affect the viability of non-senescent, proliferating cells. It is essential to include a non-senescent control group in your experiments to assess any potential cytotoxicity.
Q5: What are the key signaling pathways modulated by Fisetin in senescent cells?
A5: Fisetin has been shown to modulate several signaling pathways to induce apoptosis in senescent cells. These include the inhibition of anti-apoptotic pathways involving proteins like BCL-2 and BCL-XL, and the suppression of pro-survival pathways such as the PI3K/AKT/mTOR pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Senolytic Efficacy | - Fisetin concentration is too low.- Treatment duration is too short.- Cell type is resistant to Fisetin.- Poor bioavailability/solubility of Fisetin. | - Perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration.- Increase the treatment duration (e.g., up to 72 hours).- Consider using a different senolytic agent or a combination of senolytics.- Ensure Fisetin is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the culture medium. |
| High Cytotoxicity in Non-Senescent Cells | - Fisetin concentration is too high.- Prolonged exposure to Fisetin. | - Reduce the Fisetin concentration.- Shorten the treatment duration. A "hit-and-run" approach with a brief, high-dose treatment followed by a recovery period may be effective. |
| Inconsistent Results | - Variability in senescence induction.- Inconsistent Fisetin preparation.- Passage number of cells. | - Ensure a consistent and validated method for inducing senescence.- Prepare fresh Fisetin solutions for each experiment.- Use cells within a consistent and defined passage number range. |
| Difficulty Dissolving Fisetin | - Fisetin's hydrophobic nature. | - Use a suitable solvent like DMSO to prepare a stock solution before diluting it in the culture medium.- Consider using liposomal formulations to improve solubility and cellular uptake. |
Quantitative Data Summary
Table 1: Effective Fisetin Concentrations for Senescent Cell Clearance (in vitro)
| Cell Type | Senescence Induction Method | Effective Fisetin Concentration | Treatment Duration | Reference |
| Murine Embryonic Fibroblasts (MEFs) | Oxidative Stress (20% O₂) | 5 µM | 48 hours | |
| Human Fibroblasts (IMR90) | Etoposide (20 µM) | 1-15 µM (dose-dependent) | 48 hours | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative Exhaustion | 1 µM | 48 hours | |
| Human Adipose-Derived Stem Cells (ADSCs) | Culture Expansion | 50 µM | 24 hours | |
| Human Adipose Tissue Explants | N/A (Aged Tissue) | 20 µM | 48 hours |
Table 2: Effective Fisetin Dosages for Senescent Cell Clearance (in vivo)
| Animal Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Aged Wild-Type Mice (C57BL/6) | 100 mg/kg | Oral Gavage | 5 consecutive days | |
| Aged Wild-Type Mice (C57BL/6) | 50 mg/kg/day | Oral Gavage | 1 week on - 2 weeks off - 1 week on | |
| Aged Wild-Type Mice (C57BL/6:FVB) | 500 ppm in diet | Diet | Chronic, late in life |
Experimental Protocols
Protocol 1: Induction of Senescence and Fisetin Treatment
This protocol outlines the general steps for inducing cellular senescence and subsequent treatment with Fisetin.
Methodology:
-
Senescence Induction:
-
Seed cells at a density that allows for sub-confluency at the time of analysis.
-
Induce senescence using a validated method. For example, treat with doxorubicin (e.g., 250 nM for 24 hours) or expose to ionizing radiation (e.g., 10 Gy). For replicative senescence, passage cells until they cease to proliferate.
-
Include a non-senescent (proliferating) control group that does not undergo senescence induction.
-
Allow cells to recover for 3-5 days after the initial stressor.
-
-
Fisetin Treatment:
-
Prepare a stock solution of Fisetin in a suitable solvent such as DMSO.
-
Treat both senescent and non-senescent cells with a range of Fisetin concentrations (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for 24-72 hours.
-
-
Analysis:
-
Assess senescent cell clearance and cytotoxicity using appropriate assays as described below.
-
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker to identify senescent cells.
Methodology:
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Add a 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) and incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Remove the fixative and wash the cells three times with 1X PBS.
-
-
Staining:
-
Prepare the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂).
-
Add the staining solution to each well, seal the plate to prevent evaporation, and incubate at 37°C in a non-CO₂ incubator for 12-18 hours, or until a blue color develops in senescent cells. Protect the plate from light.
-
-
Imaging and Quantification:
-
Wash the cells with 1X PBS.
-
Acquire images using a brightfield microscope.
-
Quantify the percentage of blue-stained (SA-β-gal positive) cells relative to the total number of cells.
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases to quantify apoptosis.
Methodology:
-
Cell Seeding and Treatment:
-
Seed senescent and non-senescent cells in a 96-well white-walled plate.
-
Treat the cells with the desired range of Fisetin concentrations for 24-48 hours.
-
-
Caspase-Glo® 3/7 Assay:
-
Use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega) and follow the manufacturer's instructions.
-
Equilibrate the plate and reagents to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for the recommended time.
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Signaling Pathway
References
- 1. Intermittent supplementation with fisetin improves arterial function in old mice by decreasing cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. The Senolytic Drug Fisetin Attenuates Bone Degeneration in the Zmpste24−/− Progeria Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Fisetin quarterhydrate precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with fisetin (B1672732) and fisetin quarterhydrate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My fisetin solution is cloudy and has a precipitate after I add it to my cell culture medium. What's happening?
A1: This is a common issue due to the low aqueous solubility of fisetin.[1][2] Precipitation occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media.[1] To minimize this, add the fisetin stock solution dropwise to your pre-warmed media while gently swirling or vortexing.[1] Using a less concentrated stock solution can also help, but ensure the final solvent concentration remains at a non-toxic level for your cells (typically <0.5% DMSO).[1]
Q2: How stable is fisetin in my cell culture incubator at 37°C and a neutral pH?
A2: Fisetin is susceptible to degradation under standard cell culture conditions. Its stability is highly dependent on both temperature and pH. At 37°C, the degradation rate of fisetin increases as the pH rises from 6.0 to 7.5. In typical culture media with a pH of approximately 7.4, you can expect a gradual loss of fisetin concentration over time. It is recommended to prepare fresh fisetin-containing media for each experiment and not to store aqueous solutions of fisetin for more than a day.
Q3: I've noticed a color change in my media after adding fisetin. Is this normal?
A3: Yes, a color change in the medium can be an indicator of fisetin degradation. The breakdown of flavonoids like fisetin can involve oxidation and other chemical changes, leading to byproducts that may alter the color of the solution.
Q4: Does the presence of fetal bovine serum (FBS) in my culture medium affect fisetin's stability?
A4: Yes, proteins in FBS can enhance the stability of fisetin in solution. Proteins can interact with fisetin, which may offer some protection against degradation.
Q5: What is the best solvent for preparing a fisetin stock solution?
A5: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing fisetin stock solutions due to its high solubility for fisetin. Ethanol (B145695) can also be used, but the solubility of fisetin is lower in ethanol compared to DMSO.
Q6: What is the difference between fisetin and this compound?
A6: this compound is a hydrated form of fisetin, meaning it contains water molecules within its crystal structure. While the core biological activities are the same, the molecular weight will be slightly different due to the water content, which should be accounted for when preparing stock solutions. The solubility challenges are expected to be similar for both forms.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding fisetin to the medium. | - Low aqueous solubility of fisetin. - Stock solution is too concentrated. - Inadequate mixing. | - Add the stock solution dropwise while gently vortexing the medium. - Use a lower concentration stock solution. - Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). - Pre-warm the cell culture medium to 37°C before adding the fisetin stock. |
| A fine, crystalline precipitate appears in the cell culture plate after incubation. | - The final concentration of fisetin in the media exceeds its solubility limit. | - Lower the final working concentration of fisetin in your experiment. - Consider using solubilization techniques like complexation with cyclodextrins if higher concentrations are necessary. |
| Cloudy or hazy appearance develops in the media over time. | - Slow precipitation or degradation of fisetin. | - Prepare fresh fisetin working solutions for each experiment. - Avoid long-term storage of diluted aqueous solutions of fisetin. |
| Inconsistent results between experiments. | - Variable stability of fisetin due to slight differences in pH or temperature. - Inconsistent preparation of fisetin solutions. - Incomplete solubilization of fisetin. | - Standardize the pH of your culture medium. - Ensure consistent incubator temperature. - Prepare a large batch of stock solution and aliquot for single use to avoid repeated freeze-thaw cycles. |
| Cells are not responding to fisetin treatment as expected. | - Degradation of fisetin in the culture medium. - Inaccurate initial concentration due to precipitation. | - Prepare fresh fisetin-containing medium for each experiment. - Visually confirm the absence of precipitate after adding fisetin to the medium. |
Data Presentation
Table 1: Solubility of Fisetin in Common Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~30-57 mg/mL | |
| Ethanol | ~5 mg/mL | |
| Water | <1 mg/mL (practically insoluble) | |
| DMF | ~30 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Fisetin Stock Solution in DMSO
Materials:
-
Fisetin or this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh Fisetin: Accurately weigh out the required amount of fisetin powder. For a 1 mL stock of 50 mM, you will need 14.31 mg of fisetin (MW: 286.24 g/mol ). Adjust the weight if using this compound.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the fisetin powder.
-
Dissolve: Vortex the solution vigorously until the fisetin is completely dissolved. If needed, brief sonication can aid in dissolution. Ensure the solution is clear and free of particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Fisetin Working Solution in Cell Culture Medium
Materials:
-
Fisetin stock solution (e.g., 50 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the fisetin stock solution at room temperature.
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Serial Dilution: Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration. It is critical to add the fisetin stock solution to the medium and mix immediately to prevent precipitation.
-
Example for a 50 µM working solution from a 50 mM stock (1:1000 dilution): Add 1 µL of the 50 mM fisetin stock solution to 999 µL of pre-warmed complete cell culture medium.
-
-
Mix Thoroughly: Mix gently but thoroughly by inverting the tube or pipetting.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of fisetin.
-
Immediate Use: Use the freshly prepared working solution to treat cells immediately.
Visualizations
Caption: Workflow for preparing fisetin solutions and treating cells.
Caption: Logical steps for troubleshooting fisetin precipitation.
Caption: Fisetin's modulation of key intracellular signaling pathways.
References
Technical Support Center: Enhancing the In Vivo Senolytic Efficacy of Fisetin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo senolytic efficacy of fisetin (B1672732).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving optimal in vivo senolytic efficacy with fisetin?
A1: The primary challenge with fisetin is its low oral bioavailability, which is attributed to poor water solubility and extensive metabolism in the gut and liver. This limits the concentration of active fisetin that reaches target tissues, potentially reducing its senolytic effectiveness in vivo.
Q2: How can the bioavailability of fisetin be improved for in vivo studies?
A2: Several strategies can be employed to enhance fisetin's bioavailability:
-
Liposomal Formulations: Encapsulating fisetin within liposomes can improve its solubility and protect it from rapid metabolism, thereby increasing its circulation time and tissue delivery. For instance, a study demonstrated that a liposomal formulation of fisetin significantly increased its plasma concentrations and half-life in mice.
-
Combination with other natural compounds: Co-administration with other flavonoids or natural compounds can inhibit fisetin's metabolism.
-
Structural Modification: Creating derivatives or analogs of fisetin can improve its pharmacokinetic profile.
Q3: What are the known mechanisms of action for fisetin as a senolytic agent?
A3: Fisetin induces apoptosis in senescent cells primarily by inhibiting the anti-apoptotic protein BCL-xL. It also modulates other pathways involved in cellular senescence, including the PI3K/AKT/mTOR and p53 pathways. By selectively targeting these survival pathways in senescent cells, fisetin can clear them from tissues.
Q4: Are there any known synergistic combinations with fisetin to enhance its senolytic effect?
A4: Yes, combining fisetin with other senolytic agents or compounds that target different aspects of the senescence phenotype can lead to synergistic effects. For example, combining fisetin with dasatinib (B193332) has been explored to target a broader range of senescent cell populations. Further research into combinations that modulate different pro-survival pathways is an active area of investigation.
Q5: What are common issues encountered when preparing fisetin for in vivo administration?
A5: A common issue is the poor solubility of fisetin in aqueous solutions suitable for injection. To address this, researchers often use vehicles such as a mixture of polyethylene (B3416737) glycol (PEG), polysorbate 80, and saline. It is crucial to ensure the final formulation is a clear solution and does not precipitate upon storage or administration.
Troubleshooting Guide
Issue 1: High variability in experimental outcomes despite consistent dosing.
-
Possible Cause: Inconsistent oral gavage technique or diet-related interactions affecting absorption.
-
Troubleshooting Steps:
-
Ensure all personnel performing oral gavage are uniformly trained to minimize variability in administration.
-
Standardize the diet of the experimental animals, as dietary fats can influence the absorption of lipophilic compounds like fisetin.
-
Consider switching to an alternative administration route with higher bioavailability, such as intraperitoneal injection, if the experimental design allows.
-
Utilize a more bioavailable formulation, such as a liposomal preparation, to reduce absorption variability.
-
Issue 2: Lack of significant reduction in senescence markers (e.g., SA-β-gal staining) after treatment.
-
Possible Cause: Insufficient dose, low bioavailability, or the specific population of senescent cells is not susceptible to fisetin.
-
Troubleshooting Steps:
-
Dose Escalation Study: Perform a pilot study with a range of fisetin doses to determine the optimal dose for your specific animal model and age.
-
Verify Bioavailability: Measure plasma or tissue concentrations of fisetin to confirm that it is being absorbed and reaching the target site. If concentrations are low, consider the formulation and delivery route improvements mentioned in the FAQs.
-
Assess Target Pathways: Analyze the expression of key proteins in the senolytic pathway, such as BCL-xL, to confirm that fisetin is engaging its molecular targets in your model system.
-
Combination Therapy: Consider a combination approach with another senolytic agent that has a different mechanism of action.
-
Issue 3: Fisetin precipitates out of the vehicle solution during preparation or storage.
-
Possible Cause: The concentration of fisetin exceeds its solubility limit in the chosen vehicle.
-
Troubleshooting Steps:
-
Gently warm the vehicle (e.g., PEG400) to aid in the dissolution of fisetin.
-
Use a sonicator to help dissolve the compound.
-
Prepare fresh formulations immediately before each use to minimize the risk of precipitation over time.
-
If precipitation persists, you may need to reduce the target concentration or explore alternative, more effective solubilizing agents.
-
Quantitative Data & Experimental Protocols
Table 1: Pharmacokinetic Profile of Free Fisetin vs. Liposomal Fisetin in Mice
| Parameter | Free Fisetin (Oral Gavage) | Liposomal Fisetin (Oral Gavage) |
| Dose | 50 mg/kg | 50 mg/kg |
| Cmax (Maximum Plasma Concentration) | 0.3 ± 0.1 µg/mL | 2.1 ± 0.4 µg/mL |
| Tmax (Time to Cmax) | 1 hour | 4 hours |
| AUC (Area Under the Curve) | 1.2 ± 0.3 µg·h/mL | 25.7 ± 5.1 µg·h/mL |
| t1/2 (Half-life) | 1.8 hours | 9.6 hours |
Protocol 1: Preparation and Administration of Liposomal Fisetin
-
Preparation of Liposomes: Fisetin is encapsulated in liposomes composed of phospholipids (B1166683) (e.g., soy phosphatidylcholine) and cholesterol using a thin-film hydration method followed by sonication or extrusion to produce unilamellar vesicles of a defined size.
-
Animal Model: Aged C57BL/6 mice (e.g., 24 months old) are commonly used to study the effects of senolytics.
-
Dosing and Administration: Liposomal fisetin is administered via oral gavage at a dose of 50 mg/kg. The treatment is typically intermittent, for example, for two consecutive days, followed by a period of no treatment.
-
Assessment of Senescence: Tissues of interest (e.g., liver, adipose tissue, kidney) are harvested 48-72 hours after the final dose. Senescence is quantified by measuring senescence-associated β-galactosidase (SA-β-gal) activity, and expression of senescence markers like p16INK4a and p21CIP1 via qPCR or immunohistochemistry.
Visualizations
Caption: Fisetin's mechanism as a senolytic agent.
How to prevent Fisetin quarterhydrate degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Fisetin (B1672732) quarterhydrate during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Fisetin and why is its stability a concern?
A1: Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions.[1] Its potential therapeutic benefits, including antioxidant, anti-inflammatory, and neuroprotective properties, have garnered significant scientific interest.[2] However, Fisetin's clinical and experimental applications can be limited by its low aqueous solubility, poor bioavailability, and notable instability under certain conditions.[3] The hydroxyl groups and pyrone ring in its chemical structure make it susceptible to degradation, which can be accelerated by factors like alkaline pH, high temperatures, and light exposure.
Q2: What are the primary factors that cause Fisetin quarterhydrate to degrade?
A2: The main factors contributing to the degradation of this compound are:
-
pH: Fisetin is particularly unstable in alkaline conditions (pH > 7).[4][5] In alkaline solutions, the phenolic hydroxyl groups are more prone to ionization and subsequent oxidation, leading to faster degradation.[4] It is relatively stable in neutral or slightly acidic environments.[1]
-
Temperature: Elevated temperatures significantly accelerate the degradation of Fisetin.[1][6]
-
Light: Fisetin is photosensitive and can degrade upon exposure to light.[1]
-
Oxygen: As a flavonoid, Fisetin is susceptible to oxidation.[7]
-
Solvent: Fisetin is more stable in its dry, powdered form or when dissolved in organic solvents like DMSO and ethanol (B145695) compared to aqueous solutions.[1]
Q3: What are the visible signs of Fisetin degradation?
A3: While subtle chemical degradation may not be visible, signs of significant degradation can include a change in color of the powdered form or solution. For solutions, precipitation may also indicate insolubility or degradation, especially in aqueous buffers.[4] To confirm stability, analytical methods such as HPLC or UV-Vis spectrophotometry are recommended.
Q4: What are the main degradation products of Fisetin?
A4: Under oxidative conditions, Fisetin can break down into smaller phenolic compounds. The primary degradation products identified are protocatechuic acid and β-resorcylic acid, which result from the cleavage of the C-ring in the flavonoid structure.[4]
Troubleshooting Guide: Storage and Handling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of Fisetin in solution | Alkaline pH of the buffer or medium. | Maintain a slightly acidic to neutral pH (below 7).[4] |
| High storage temperature. | Store solutions at refrigerated temperatures (2-8°C) for short-term use or frozen (-20°C to -80°C) for long-term storage.[8] | |
| Exposure to light. | Store solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.[1] | |
| Precipitation of Fisetin in aqueous solutions | Low aqueous solubility of Fisetin. | Prepare fresh aqueous solutions and use them immediately.[4] For higher concentrations, consider using a co-solvent like DMSO or ethanol, but be mindful of its potential effects on your experiment.[4] The final DMSO concentration in cell culture should typically not exceed 0.1% (v/v).[8] |
| Inconsistent experimental results | Degradation of Fisetin stock solution due to repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[8] |
| Inaccurate concentration due to degradation. | Regularly check the purity and concentration of your Fisetin stock solution using analytical methods like HPLC or UV-Vis spectrophotometry. |
Storage Condition Recommendations
To ensure the long-term stability of this compound, please adhere to the following storage guidelines.
| Form | Storage Condition | Duration |
| Dry Powder | Cool, dry, dark place. A desiccator or vacuum-sealed container is ideal to prevent moisture absorption.[1] | Months to years.[1] |
| Stock Solution in Organic Solvent (e.g., DMSO) | Short-term: -20°C. Long-term: -80°C.[8] Protect from light. | Up to 1 month at -20°C. Up to 6 months at -80°C.[8] |
| Aqueous Solutions | Not recommended for storage for more than one day.[8] | Prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of Fisetin Stock Solution (100 mM in DMSO)
This protocol outlines the preparation of a concentrated Fisetin stock solution for long-term storage and subsequent dilution for various experiments.[8]
Materials:
-
Fisetin powder (MW: ~286.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
In a chemical fume hood, accurately weigh 28.62 mg of Fisetin powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial to achieve a final concentration of 100 mM.
-
Tightly cap the vial and vortex for 1-2 minutes. If complete dissolution is not achieved, sonicate in an ultrasonic water bath for 10-15 minutes.[8]
-
Visually inspect the solution to ensure it is clear and free of particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to prevent degradation from repeated freeze-thaw cycles.[8]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[8]
Protocol 2: Stability Assessment of Fisetin using UV-Vis Spectrophotometry
This protocol provides a method to study the degradation kinetics of Fisetin. The degradation of Fisetin typically follows first-order kinetics.[4]
Materials:
-
Fisetin stock solution (e.g., 1 mg/mL in methanol)
-
Phosphate (B84403) buffers of varying pH (e.g., 6.0, 7.0, 7.5)
-
UV-Vis spectrophotometer
-
Temperature-controlled water bath or incubator
Procedure:
-
Preparation of Working Solutions: Dilute the Fisetin stock solution with the respective phosphate buffer to a desired final concentration (e.g., 10 µg/mL).[4]
-
Initiation of Degradation Assay: Place the working solutions in a temperature-controlled environment (e.g., 37°C, 50°C, or 65°C). Protect the samples from light.
-
Spectroscopic Measurement: At regular time intervals, take an aliquot of each sample and measure its absorbance at the maximum wavelength (λmax) of Fisetin, which is approximately 362 nm.[5][9]
-
Data Analysis: Plot the natural logarithm of the Fisetin concentration (ln[C]), which is proportional to the absorbance, versus time (t). The degradation rate constant (k) is the negative of the slope of the resulting linear regression line. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.[4]
Visualizations
Caption: Oxidative degradation pathway of Fisetin.
Caption: Workflow for Fisetin stability assessment.
References
- 1. Stability of Fisetin Chinese Factory Provide Top Quality [biolyphar.com]
- 2. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins | Semantic Scholar [semanticscholar.org]
- 7. Chemical Structure and Physical Properties of Fisetin Factory Sell Top Quality [biolyphar.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.rifst.ac.ir [journals.rifst.ac.ir]
Technical Support Center: Mitigating Fisetin Quarterhydrate Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate Fisetin quarterhydrate cytotoxicity in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1][2][3] It is of significant scientific interest due to its diverse pharmacological activities, which include antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[2][4] In research, it is often investigated for its potential therapeutic benefits in a wide range of diseases.
Q2: Is Fisetin expected to be cytotoxic to non-cancerous cell lines?
Generally, Fisetin exhibits selective cytotoxicity, meaning it is more toxic to cancer cells while having minimal effect on normal, non-cancerous cells at similar concentrations. For instance, one study noted that Fisetin decreased the viability of prostate cancer cells but had a minimal effect on normal prostate epithelial cells. Another study on human uveal melanoma cells showed that Fisetin dose-dependently decreased the viability of the cancer cells but did not influence the viability of normal retinal pigment epithelial (RPE) cells. Similarly, a study on HeLa cells found no significant change in the viability of a normal cardiomyocyte cell line (AC-16) at concentrations that were cytotoxic to the cancer cells.
Q3: At what concentration does Fisetin typically show minimal cytotoxicity to normal cells?
The effective and non-toxic concentration of Fisetin is highly dependent on the specific cell line and experimental conditions. However, studies have shown that concentrations up to 20 µM are often non-cytotoxic to various normal cell lines. For example, in ARPE-19 human retinal pigment epithelial cells, Fisetin showed no visible cytotoxic effect at concentrations of 20 µM or less. Another study on gastric cancer noted that Fisetin minimally affected the growth and survival of non-neoplastic human intestinal FHs74int cells at concentrations effective against cancer cells.
Troubleshooting Guide
Problem: I am observing high cytotoxicity in my non-cancerous cell line after treatment with Fisetin.
This is an unexpected result, as Fisetin is known for its selective cytotoxicity towards cancer cells. Here are several potential causes and troubleshooting steps to mitigate this issue.
Possible Cause 1: Suboptimal Fisetin Concentration
While Fisetin is generally safe for normal cells, excessively high concentrations can lead to off-target effects and cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. It is crucial to establish a concentration that elicits the desired biological response without causing non-specific toxicity.
Possible Cause 2: Issues with Fisetin Solubility and Aggregation
Fisetin has poor aqueous solubility, which can lead to the formation of aggregates at higher concentrations. These aggregates can be cytotoxic to cells in a non-specific manner.
-
Solution: Ensure that Fisetin is completely dissolved in the vehicle solvent (e.g., DMSO) before diluting it in your cell culture medium. Visually inspect the stock solution and the final medium for any precipitates. Consider using a lower stock concentration or pre-warming the medium.
Possible Cause 3: High Sensitivity of the Specific Non-Cancerous Cell Line
While uncommon, your specific cell line might be particularly sensitive to Fisetin.
-
Solution: Review the literature for data on Fisetin's effect on your specific cell line. If data is unavailable, consider using a positive control (a known cytotoxic agent) and a negative control (vehicle only) to benchmark the observed toxicity.
Possible Cause 4: Formulation and Delivery Method
The method of delivery can significantly impact the compound's local concentration and interaction with cells.
-
Solution: Consider using advanced delivery systems like nanoformulations (e.g., nanoparticles, liposomes, or nanoemulsions). These have been shown to reduce systemic toxicity and may decrease non-specific interactions with cells. For example, Fisetin in self-nanoemulsifying drug delivery systems (SNEDDS) was found to be less toxic than free Fisetin.
Data on Fisetin Cytotoxicity
Table 1: Comparative Cytotoxicity of Fisetin in Cancerous vs. Non-Cancerous Cell Lines
| Cancer Cell Line | IC50 Value (µM) | Non-Cancerous Cell Line | Observation | Citation |
| HeLa (Cervical Cancer) | 50 (at 48h) | AC-16 (Cardiomyocyte) | No significant change in viability | |
| Prostate Cancer Cells | - | Normal Prostate Epithelial Cells | Minimal effect on normal cells | |
| Uveal Melanoma Cells | Dose-dependent decrease | Retinal Pigment Epithelial (RPE) Cells | No influence on RPE cell viability | |
| Gastric Carcinoma (AGS, SNU-1) | - | FHs74int (Intestinal) | Minimally affected growth and survival |
Table 2: Effective Concentrations of Fisetin in Various In Vitro Models
| Cell Type | Application | Effective Concentration Range (µM) | Observed Effects | Citation |
| HCT-116 (Colon Cancer) | Apoptosis Induction | 5 - 20 | Activation of caspases, DNA condensation | |
| A549, NCI-H460 (Lung Cancer) | Inhibition of Cell Viability | 20 - 40 | Significant reduction in cell viability | |
| ARPE-19 (Retinal Pigment Epithelial) | Cytoprotection against H2O2 | up to 20 | No cytotoxicity from Fisetin alone |
Experimental Protocols
Protocol 1: Determining Optimal Fisetin Concentration using MTT Assay
This protocol provides a method to assess cell viability and determine a non-toxic working concentration of Fisetin for your non-cancerous cell line.
Materials:
-
96-well cell culture plates
-
Your non-cancerous cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Fisetin Treatment: Prepare a serial dilution of Fisetin in complete medium from a stock solution (e.g., 1, 5, 10, 20, 40, 60, 80, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Fisetin concentration) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the Fisetin dilutions or control media to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the Fisetin concentration to determine the highest concentration with minimal cytotoxicity.
Protocol 2: General Method for Preparing Fisetin-Loaded Nanoparticles
This is a generalized protocol based on the desolvation method for albumin nanoparticles, which can be adapted to reduce Fisetin's cytotoxicity.
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
Ethanol (B145695) (or another suitable desolvating agent)
-
Deionized water
-
Stirrer/vortexer
Procedure:
-
HSA Solution: Prepare an aqueous solution of HSA (e.g., 100 mg in 2 mL of deionized water).
-
Fisetin Solution: Dissolve Fisetin in ethanol to create a concentrated solution.
-
Encapsulation: Add the Fisetin solution dropwise to the HSA solution while stirring continuously.
-
Desolvation: Add ethanol dropwise to the Fisetin-HSA mixture under constant stirring. This will cause the albumin to precipitate, encapsulating the Fisetin.
-
Nanoparticle Formation: Continue stirring for a few hours to allow for the formation and stabilization of the nanoparticles.
-
Purification: Purify the nanoparticles by centrifugation to remove free Fisetin and excess reagents. Resuspend the nanoparticle pellet in a suitable buffer or cell culture medium.
-
Characterization: Characterize the nanoparticles for size, encapsulation efficiency, and drug loading before use in cell culture experiments.
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of Fisetin.
References
Validation & Comparative
Fisetin Quarterhydrate vs. Quercetin: A Comparative Guide to Senolytic Activity
For Researchers, Scientists, and Drug Development Professionals
In the field of geroscience, the targeted elimination of senescent cells, a process known as senolysis, has emerged as a leading therapeutic strategy to combat age-related diseases and improve healthspan. Among the natural compounds identified as senolytic agents, the flavonoids Fisetin and Quercetin have attracted considerable scientific interest. Both share structural similarities and function by inducing apoptosis in senescent cells; however, emerging evidence indicates significant differences in their potency and efficacy.[1] This guide provides an objective, data-driven comparison of their senolytic performance to inform research and drug development efforts.
Comparative Efficacy: Fisetin's Potency Advantage
A growing body of experimental evidence suggests that while both flavonoids are effective senolytics, Fisetin is the more potent of the two.[1][2] A key screening study that evaluated ten different flavonoids identified Fisetin as the most powerful natural senolytic.[3][4][5] This superior potency has been consistently observed in both in vitro cell cultures and in vivo animal models.[3]
In Vitro Data:
Studies using cultured human cells have shown that Fisetin can selectively induce apoptosis in senescent cells at significantly lower concentrations than Quercetin.[5] For example, Fisetin demonstrated senolytic activity in senescent human umbilical vein endothelial cells (HUVECs) and human fibroblasts, whereas Quercetin often requires combination with other agents, like the tyrosine kinase inhibitor Dasatinib (B193332) (D+Q), to achieve a broad-spectrum effect.[1][6][7] Fisetin has been shown to be effective at concentrations where Quercetin exhibits no significant activity.[5]
In Vivo Data:
Preclinical trials in animal models have further substantiated Fisetin's potent senotherapeutic effects. Intermittent administration of Fisetin to aged mice reduced markers of senescence in multiple tissues, restored tissue homeostasis, mitigated age-related pathologies, and extended both median and maximum lifespan.[3][4][8] These findings highlight Fisetin's potential as a robust single-agent senolytic.
Quantitative Data Summary
The following tables summarize quantitative data from key studies to provide a clear comparison of the senolytic efficacy of Fisetin and Quercetin.
Table 1: In Vitro Senolytic Activity of Fisetin vs. Quercetin
| Compound | Cell Type | Senescence Inducer | Effective Concentration | Key Findings | Reference |
| Fisetin | Human Umbilical Vein Endothelial Cells (HUVECs) | Radiation | ~10-25 µM | Selectively induced apoptosis in senescent HUVECs. | [7] |
| Fisetin | Murine & Human Fibroblasts (MEFs, IMR90) | Oxidative Stress / Etoposide | ~5 µM | Most potent senolytic out of 10 flavonoids tested. | [3][5] |
| Quercetin | Human Umbilical Vein Endothelial Cells (HUVECs) | Various | 20-50 µM | Effective, particularly in combination with Dasatinib. | [7][9] |
| Quercetin | Murine & Human Fibroblasts (MEFs, IMR90) | Oxidative Stress / Etoposide | >50 µM | Showed no significant senolytic activity at 5 µM. | [5] |
Table 2: In Vivo Senolytic Administration Protocols
| Compound/Combination | Animal Model | Dosage | Administration Route | Frequency | Reference |
| Fisetin | Progeroid and Aged Wild-Type Mice | 100 mg/kg | Oral Gavage | 4 weekly doses or intermittent treatment | [9][10] |
| Dasatinib + Quercetin (D+Q) | Progeroid Mice / Aged Mice | 5 mg/kg Dasatinib + 50 mg/kg Quercetin | Oral Gavage | Single or multi-dose monthly | [9][10] |
Mechanism of Action: Targeting Pro-Survival Pathways
Senescent cells develop resistance to apoptosis by upregulating a network of pro-survival pathways.[1] Both Fisetin and Quercetin exert their senolytic effects by temporarily disabling these defenses, rendering the senescent cells susceptible to programmed cell death.[1][11]
Key mechanisms include:
-
Inhibition of Anti-Apoptotic Proteins: Both flavonoids can inhibit members of the Bcl-2 protein family (e.g., Bcl-xL), which are crucial for preventing apoptosis.[2][12]
-
Suppression of PI3K/Akt/mTOR Pathway: This is a central signaling pathway that promotes cell survival.[5][12] Fisetin and Quercetin inhibit this pathway, thereby disrupting the pro-survival signals in senescent cells.[5][12][13]
-
Reduction of SASP: Fisetin and Quercetin can also modulate the Senescence-Associated Secretory Phenotype (SASP), reducing the secretion of pro-inflammatory cytokines that contribute to tissue dysfunction.[11][14]
Caption: Fisetin and Quercetin induce apoptosis by inhibiting pro-survival pathways in senescent cells.
Experimental Protocols
Standardized protocols are essential for the accurate evaluation and comparison of senolytic agents. Below are summaries of key experimental methodologies cited in the literature.
Induction and Characterization of Senescence (In Vitro)
-
Objective: To generate a population of senescent cells for testing.
-
Methodology:
-
Cell Culture: Primary human cell lines such as Human Umbilical Vein Endothelial Cells (HUVECs) or IMR90 lung fibroblasts are commonly used.[1]
-
Induction: Senescence is induced through methods like exposure to ionizing radiation (e.g., 10 Gy) or treatment with DNA-damaging chemotherapeutic agents like doxorubicin (B1662922) (e.g., 250 nM).[1][5]
-
Confirmation: The senescent phenotype is confirmed by assessing established biomarkers:
-
SA-β-Gal Staining: Senescent cells exhibit increased senescence-associated β-galactosidase activity, which results in a visible blue stain upon assaying.[1]
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the increased expression of cell cycle inhibitors like p16Ink4a and p21.[1][3]
-
SASP Analysis: The secretion of SASP factors (e.g., IL-6, IL-8) into the cell culture medium is quantified using methods like ELISA or multiplex assays.
-
-
Senolytic Activity Assay (In Vitro)
-
Objective: To measure the ability of a compound to selectively kill senescent cells while sparing non-senescent, proliferating cells.
-
Methodology:
-
Cell Plating: Both senescent (induced as above) and non-senescent control cells are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Fisetin, Quercetin) for a defined period (e.g., 48-72 hours).[5] A vehicle control (e.g., DMSO) is included.
-
Viability Assessment: Cell viability is measured using assays that quantify ATP content (e.g., ATPLite), which serves as an indicator of metabolically active cells.[1] A significant decrease in the viability of senescent cells compared to non-senescent cells indicates senolytic activity.
-
In Vivo Senolytic Efficacy Study
-
Objective: To evaluate the senolytic activity and therapeutic effects of a compound in a living organism.
-
Methodology:
-
Animal Model: Aged wild-type mice or progeroid mouse models (e.g., Ercc1-/Δ or Zmpste24-/-) that exhibit accelerated aging are used.[3][9]
-
Drug Administration: The compound is administered, typically via oral gavage, at a specified dose and frequency. For example, Fisetin at 100 mg/kg or D+Q at 5 mg/kg + 50 mg/kg.[9][10]
-
Tissue Analysis: After the treatment period, tissues from various organs (e.g., adipose, liver, kidney) are harvested.
-
Endpoint Measurement: Senescence markers (p16Ink4a expression, SA-β-gal activity), SASP factor expression, and tissue pathology are analyzed to determine the extent of senescent cell clearance and improvement in tissue homeostasis.[3][4]
-
Caption: A generalized workflow for the discovery and validation of senolytic agents.
Conclusion and Future Directions
The current body of experimental evidence strongly indicates that while both Fisetin and Quercetin are effective senolytic agents, Fisetin demonstrates superior potency as a single compound.[1][2][3] Its ability to clear senescent cells at lower concentrations and its proven efficacy in extending healthspan and lifespan in preclinical models make it an exceptionally compelling candidate for further research and clinical development.[2][3][4]
Quercetin remains a significant senolytic, particularly valued for its role in the synergistic D+Q combination therapy, which targets a broader range of senescent cell types.[1][13] The choice between these flavonoids may ultimately depend on the specific therapeutic application, target tissue, and whether a single-agent or combination therapy approach is desired. The cell-type specific nature of these compounds underscores the critical importance of targeted testing in relevant disease models.[1][7] Future research should focus on direct, head-to-head clinical trials to fully elucidate their comparative therapeutic potential in humans.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin is a senotherapeutic that extends health and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New agents that target senescent cells: the flavone, fisetin, and the BCL-XL inhibitors, A1331852 and A1155463 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the effects of Dasatinib, Quercetin, and Fisetin on DNA methylation clocks: a longitudinal study on senolytic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Senolytic Drug Fisetin Attenuates Bone Degeneration in the Zmpste24−/− Progeria Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. help.decodeage.com [help.decodeage.com]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Properties of Fisetin and Other Natural Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective potential of fisetin (B1672732), a promising natural flavonoid, with other well-researched flavonoids: quercetin, luteolin, and apigenin. By presenting quantitative data, detailed experimental protocols, and illustrating key molecular pathways, this document aims to facilitate informed decisions in neurodegenerative disease research and drug development. While the term "fisetin quarterhydrate" was specified, the available comparative literature predominantly focuses on fisetin; therefore, this guide will address the neuroprotective properties of fisetin.
Quantitative Comparison of Neuroprotective Activities
The following tables summarize key quantitative data from various studies, offering a comparative perspective on the efficacy of fisetin and other flavonoids in counteracting neuroinflammation and oxidative stress, two key pathological processes in neurodegenerative diseases. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary significantly between studies.
Table 1: Anti-inflammatory Activity of Flavonoids
| Flavonoid | Assay | Cell Line | IC50 Value | Reference |
| Fisetin | Nitric Oxide (NO) Production Inhibition (LPS-stimulated) | BV-2 microglia | Not consistently found | [1] |
| Luteolin | Nitric Oxide (NO) Production Inhibition (LPS-stimulated) | BV-2 microglia | 6.9 µM | [1] |
| Apigenin | Nitric Oxide (NO) Production Inhibition (LPS/IFN-γ-stimulated) | C6 astrocyte cells | < 10 µM | [2] |
| Quercetin | Inhibition of NO production (LPS-induced) in PC12 cells | PC12 cells | - |
Note: Lower IC50 values indicate greater potency.
Table 2: Antioxidant Activity of Flavonoids
| Flavonoid | Assay | System | IC50 Value | Reference |
| Fisetin | DPPH Radical Scavenging | Cell-free | Not directly compared | [1] |
| Luteolin | DPPH Radical Scavenging | Cell-free | ~18.3 µM (in methanol) | [1] |
| Apigenin | DPPH Radical Scavenging | Cell-free | 8.5 µM | [3] |
| Quercetin | - | - | - |
Note: DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity.
Table 3: Inhibition of Aβ Aggregation and Cytotoxicity
| Flavonoid | Assay | Cell Line | EC50/IC50 Value | Reference |
| Fisetin | - | - | - | |
| Quercetin | Aβ Aggregation Inhibition | Aβ-GFP-expressing SH-SY5Y cells | EC50: 12.2 µM | [4] |
| Apigenin | Aβ Aggregation Inhibition | Aβ-GFP-expressing SH-SY5Y cells | EC50: 5.3 µM | [4] |
| Quercetin | Cytotoxicity | Uninduced Aβ-GFP SH-SY5Y cells | IC50: 99 µM | [4] |
| Apigenin | Cytotoxicity | Uninduced Aβ-GFP SH-SY5Y cells | IC50: 72 µM | [4] |
Note: EC50 refers to the half-maximal effective concentration for inhibiting Aβ aggregation. IC50 for cytotoxicity indicates the concentration at which 50% of cells are non-viable.
Key Neuroprotective Signaling Pathways
Fisetin and other flavonoids exert their neuroprotective effects by modulating multiple intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejmoams.com [ejmoams.com]
- 4. A Neuroprotective Action of Quercetin and Apigenin through Inhibiting Aggregation of Aβ and Activation of TRKB Signaling in a Cellular Experiment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Fisetin Quarterhydrate and Other Senolytics for Preclinical Research
In the rapidly evolving field of geroscience, the selective clearance of senescent cells by senolytic agents presents a promising therapeutic strategy to combat age-related diseases and promote healthy aging. Among the leading candidates are the natural flavonoid fisetin (B1672732), often available as a more stable quarterhydrate form, and the combination of Dasatinib (B193332) and Quercetin (D+Q). This guide offers an objective, data-driven comparison of their senolytic efficacy, mechanisms of action, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.
Comparative Efficacy of Senolytics
Preclinical studies have consistently demonstrated the senolytic potential of both fisetin and the D+Q cocktail. Fisetin has emerged as a particularly potent natural senolytic, in some cases outperforming other flavonoids.[1][2][3] The combination of Dasatinib, a tyrosine kinase inhibitor, and Quercetin, another flavonoid, is noted for its broad-spectrum activity, targeting multiple pro-survival pathways in senescent cells.[4]
The following tables summarize the available quantitative data from in vitro studies to provide a comparative overview of their efficacy. It is important to note that direct head-to-head comparisons in the same study are limited, and the efficacy of senolytics can be highly dependent on the cell type and the inducer of senescence.
Table 1: Comparative Senolytic Activity of Fisetin and Quercetin
| Senolytic | Cell Type | Senescence Inducer | Efficacy Metric | Result | Citation(s) |
| Fisetin | Murine and Human Fibroblasts | Oxidative Stress / Etoposide | Reduction in Senescence Markers | Effective at 5 µM | [1] |
| Quercetin | Murine and Human Fibroblasts | Oxidative Stress / Etoposide | Reduction in Senescence Markers | No significant activity at 5 µM | [1] |
| Fisetin | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Senolytic Activity | Potent Senolytic | [1] |
| Fisetin | Human Adipose-derived Stem Cells (hASCs) | Culture Expansion | Reduction of Senescent Cells | ~70% elimination | [5] |
| Fisetin | Human Adipose-derived Stem Cells (hASCs) | Culture Expansion | Selectivity | 43.7% removal of senescent cells with only 17.5% reduction in overall cell viability at 50 µM | [5] |
Table 2: Senolytic Activity of Dasatinib + Quercetin (D+Q)
| Senolytic | Cell Type | Senescence Inducer | Efficacy Metric | Result | Citation(s) |
| D (250 nM) + Q (50 µM) | Ercc1-deficient Murine Embryonic Fibroblasts (MEFs) | Genetic | Reduction in SA-βGal+ cells | Significant reduction | [6] |
| D (500 nM) + Q (100 µM) | Bone Marrow-derived Mesenchymal Stem Cells (BM-MSCs) from Ercc1-/Δ mice | Genetic | Reduction in SA-βGal activity | Significant reduction | [6] |
| Dasatinib | Preadipocytes | Not specified | Senolytic Activity | Active | [7] |
| Quercetin | Endothelial cells | Not specified | Senolytic Activity | Active | [7] |
Signaling Pathways in Senolysis
The selective elimination of senescent cells by these agents is achieved through the targeted disruption of pro-survival pathways that are upregulated in senescent cells.
Fisetin: The primary mechanism of fisetin's senolytic activity involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[4] This pathway is crucial for promoting cell survival and inhibiting apoptosis. By disrupting this pathway, fisetin renders senescent cells susceptible to programmed cell death.
Dasatinib + Quercetin (D+Q): The D+Q combination employs a multi-pronged attack on senescent cell survival. Dasatinib inhibits the Src tyrosine kinase, while Quercetin targets the anti-apoptotic protein Bcl-xL.[2] This dual inhibition of distinct pro-survival pathways leads to a broad and potent senolytic effect.
Experimental Protocols
Standardized protocols are crucial for the evaluation and comparison of senolytic agents. Below are summaries of key experimental methodologies.
Induction of Cellular Senescence
A common method to induce senescence in vitro is through exposure to DNA damaging agents.
-
Objective: To induce a senescent phenotype in cultured cells.
-
Cell Line: Human primary preadipocytes or IMR-90 human fibroblasts.
-
Procedure:
-
Culture cells to approximately 70% confluency.
-
Expose cells to a sub-lethal dose of Doxorubicin (e.g., 250 nM) for 24-72 hours.[8][9]
-
Remove the Doxorubicin-containing medium and wash the cells with fresh medium.
-
Culture the cells for an additional 6-14 days, replacing the medium every 2-3 days, to allow for the development of the senescent phenotype.[8][9][10]
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This is a widely used biomarker to identify senescent cells.
-
Objective: To quantify the reduction in senescent cell burden following senolytic treatment.
-
Procedure:
-
Fixation: Wash cells with PBS and fix with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 3-5 minutes at room temperature.
-
Washing: Wash cells 2-3 times with PBS.
-
Staining: Add the SA-β-Gal staining solution (containing X-gal at pH 6.0) to the cells.
-
Incubation: Incubate at 37°C (without CO2) for 12-16 hours or until a blue color develops in senescent cells.
-
Imaging: Visualize and quantify the percentage of blue-stained cells using a bright-field microscope.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability.
-
Objective: To assess the selective cytotoxicity of senolytics towards senescent cells.
-
Procedure:
-
Cell Plating: Seed both senescent and non-senescent (control) cells in 96-well plates.
-
Treatment: Treat cells with a range of concentrations of the senolytic agent for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
-
Objective: To confirm that cell death induced by senolytics is due to apoptosis.
-
Procedure:
-
Cell Plating and Treatment: Plate and treat senescent and non-senescent cells with the senolytic agent in a white-walled 96-well plate.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours to allow for cell lysis and the enzymatic reaction to occur.
-
Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.[11][12][13][14][15]
-
Western Blotting for Senescence and Apoptosis Markers
This technique is used to detect and quantify specific proteins.
-
Objective: To analyze the expression levels of key proteins involved in senescence (e.g., p16INK4a, p21Cip1) and apoptosis (e.g., Bcl-2 family proteins).
-
Procedure:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p16INK4a, anti-Bcl-2), followed by incubation with a corresponding secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).[16][17][18][19]
-
Conclusion
The current body of preclinical evidence strongly supports the potent senolytic activity of both fisetin and the Dasatinib + Quercetin combination. Fisetin stands out as a highly effective single natural compound, while D+Q offers a broad-spectrum approach by targeting multiple survival pathways.[4][20] The choice between these senolytic interventions will depend on the specific research question, the cell or tissue type under investigation, and the desired therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the rigorous evaluation and comparison of these and other emerging senolytic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin is a senotherapeutic that extends health and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin Induces a Senescent Phenotype in Murine and Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. bemek.co.il [bemek.co.il]
- 16. benchchem.com [benchchem.com]
- 17. origene.com [origene.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. insights.avea-life.com [insights.avea-life.com]
A Cross-Validation of Fisetin's Mechanism of Action in Diverse Cellular Contexts: A Comparative Guide
Fisetin (B1672732) (3,3′,4′,7-tetrahydroxyflavone), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant scientific interest for its wide array of biological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anti-cancer, and senolytic agent.[1][2] This guide provides a comparative analysis of fisetin's mechanism of action across different cell types, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their understanding and application of this promising compound.
Fisetin's pleiotropic effects stem from its ability to modulate numerous intracellular signaling pathways that are often dysregulated in disease states.[3] Understanding its varied mechanisms across different cell types is crucial for harnessing its full therapeutic potential.
Comparative Efficacy Across Cell Types
Fisetin's biological effects are highly dependent on the cellular context, including the cell type and its physiological state (e.g., normal, cancerous, senescent).
1. Senescent Cells:
Fisetin has been identified as a potent senolytic, a class of drugs that selectively induces apoptosis in senescent cells. These cells, which accumulate with age, contribute to age-related pathologies through the secretion of a pro-inflammatory cocktail of factors known as the senescence-associated secretory phenotype (SASP).
-
Mechanism: Fisetin's senolytic activity involves the reduction of senescence markers such as p16Ink4a and p21Cip1, and the attenuation of SASP factor production. Studies have shown that fisetin is more potent than other flavonoids, like quercetin, in its senotherapeutic activity. It has demonstrated cell-type specificity, reducing senescence in a subset of cells in murine and human adipose tissue. In aged mice, intermittent fisetin treatment reduced senescent cell burden in various tissues, restored tissue homeostasis, and extended both median and maximum lifespan.
2. Cancer Cells:
Fisetin exhibits significant anti-cancer properties across a wide range of malignancies by inhibiting proliferation, inducing apoptosis (programmed cell death), and triggering cell cycle arrest. Notably, it often shows selective cytotoxicity towards cancer cells with minimal effect on normal cells.
-
Mechanism: Fisetin modulates multiple signaling pathways critical for cancer cell survival and proliferation. These include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism observed in breast, prostate, and other cancers, leading to decreased cell growth.
-
MAPK Pathway: Fisetin can suppress the ERK1/2 activation while activating JNK/p38 pathways, which are involved in apoptosis and endoplasmic reticulum stress in cancer cells.
-
NF-κB Signaling: By interfering with this pathway, fisetin reduces the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xl, thereby promoting apoptosis.
-
Apoptosis Induction: Fisetin induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and an increase in pro-apoptotic proteins like Bax.
-
Cell Cycle Arrest: It can cause cell cycle arrest, commonly at the G0/G1 or G2/M phase, in various cancer cell lines.
-
3. Neuronal Cells:
Fisetin demonstrates significant neuroprotective effects in various models of neurodegenerative diseases and neuronal injury.
-
Mechanism: Its neuroprotective action is largely attributed to its potent antioxidant and anti-inflammatory properties.
-
Oxidative Stress Reduction: Fisetin effectively mitigates the production of reactive oxygen species (ROS) induced by stressors like corticosterone. It also enhances the levels of endogenous antioxidants such as glutathione.
-
Modulation of Survival Pathways: Fisetin promotes neuronal survival by modulating key signaling pathways including MAPK/ERK, PI3K/Akt/FOXO3a, and CREB.
-
Inhibition of Ferroptosis: In models of traumatic brain injury, fisetin has been shown to inhibit ferroptosis, a form of iron-dependent cell death, by activating the PI3K/AKT/NRF2 signaling pathway.
-
4. Immune and Endothelial Cells:
-
Immune Cells: In immune cells such as RAW264.7 macrophages, fisetin exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are often induced by lipopolysaccharide (LPS). This is achieved, in part, through the inhibition of the PI3K/AKT/mTOR signaling pathway and the induction of autophagy.
-
Endothelial Cells: Fisetin has been shown to selectively target and reduce the viability of senescent human umbilical vein endothelial cells (HUVECs) without affecting non-senescent cells. This suggests its potential in mitigating age-related vascular dysfunction.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Fisetin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Citation |
| Lung Cancer | A549 | 214.47 | Not Specified | |
| Lung Cancer (Cisplatin-Resistant) | A549-CR | 320.42 | Not Specified | |
| Cervical Cancer | HeLa | 36 | Not Specified | |
| Leukemia | HL-60 | 45 | 72h | |
| Glioblastoma | U251 | 75 | Not Specified | |
| Ovarian Cancer | A2780/SKOV3 | ~100 | Not Specified | |
| Hepatocellular Carcinoma | HA22T | < 120 | 24h |
Note: IC50 values can vary based on experimental conditions such as cell line, exposure time, and assay method.
Table 2: Summary of Fisetin's Mechanism of Action Across Different Cell Types
| Cell Type | Key Mechanism | Molecular Targets/Pathways | Outcome | Citations |
| Senescent Cells | Senolytic | ↓p16Ink4a, ↓p21Cip1, ↓SASP factors | Selective apoptosis of senescent cells, extended healthspan and lifespan in mice. | |
| Cancer Cells | Anti-proliferative, Pro-apoptotic, Cell Cycle Arrest | ↓PI3K/Akt/mTOR, ↓NF-κB, ↑MAPK (JNK/p38), ↑Caspases, ↑Bax, ↓Bcl-2 | Inhibition of tumor growth, induction of cancer cell death. | |
| Neuronal Cells | Neuroprotective, Antioxidant | ↓ROS, ↑GSH, ↑MAPK/ERK, ↑PI3K/Akt/FOXO3a, ↑NRF2 | Protection against neuronal cell death, mitigation of oxidative stress. | |
| Immune Cells (Macrophages) | Anti-inflammatory | ↓TNF-α, ↓IL-1β, ↓IL-6, ↓PI3K/Akt/mTOR | Reduction of pro-inflammatory cytokine production. | |
| Endothelial Cells | Senolytic | Not fully elucidated | Selective removal of senescent endothelial cells. |
Experimental Protocols
A significant challenge in working with fisetin is its low aqueous solubility, necessitating the use of an organic solvent like Dimethyl Sulfoxide (DMSO) for stock solution preparation.
Protocol 1: Preparation of Fisetin Stock Solution (e.g., 50 mM in DMSO)
-
Weighing: Accurately weigh 14.31 mg of fisetin powder (Molecular Weight: ~286.24 g/mol ).
-
Dissolving: Add 1.0 mL of cell culture-grade DMSO to the vial containing the fisetin powder.
-
Solubilization: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure complete dissolution. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere overnight.
-
Preparation of Working Solution: Thaw a single aliquot of the fisetin stock solution. Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. Mix immediately and thoroughly to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of fisetin. This ensures that any observed effects are not due to the solvent.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of fisetin or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
-
Cell Treatment: Seed and treat cells with various concentrations of fisetin as described in Protocol 2 in a 96-well plate.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
Protocol 4: Western Blot Analysis
This technique is used to detect and quantify changes in the expression levels of specific proteins.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.
Mandatory Visualizations
Caption: Key anti-cancer signaling pathways modulated by Fisetin.
References
A Comparative Guide to Fisetin's Anti-Aging Effects: Replicating In Vivo Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-aging effects of Fisetin, a naturally occurring flavonoid, with other senolytic agents. We present supporting experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to aid in the replication and extension of these findings.
Fisetin: A Potent Senolytic in Preclinical Models
Fisetin has emerged as a promising senolytic, a class of molecules that selectively induce apoptosis in senescent cells. These "zombie" cells accumulate with age and contribute to a variety of age-related pathologies through the secretion of a pro-inflammatory cocktail of factors known as the Senescence-Associated Secretory Phenotype (SASP). By clearing senescent cells, senolytics have the potential to ameliorate age-related dysfunction and extend healthspan.
In vivo studies have demonstrated that Fisetin is one of the most potent flavonoids with senolytic activity[1][2][3][4]. When administered to aged mice, Fisetin has been shown to reduce the burden of senescent cells in multiple tissues, restore tissue homeostasis, reduce age-related pathology, and extend both median and maximum lifespan[1].
Comparative Efficacy of Senolytics
To provide a comprehensive overview, this guide compares the in vivo effects of Fisetin with another well-established senolytic combination, Dasatinib and Quercetin (D+Q).
Table 1: Comparison of In Vivo Lifespan Extension
| Senolytic Agent | Model System | Dosing Regimen | Median Lifespan Extension | Maximum Lifespan Extension | Reference |
| Fisetin | Aged Wild-Type Mice (C57BL/6) | 500 ppm in diet, starting at 85 weeks of age | ~10% | ~10% | |
| Dasatinib + Quercetin | Aged Wild-Type Mice | 5 mg/kg Dasatinib + 50 mg/kg Quercetin, intermittent oral gavage | Data not consistently reported for lifespan extension, focus is on healthspan improvement | Data not consistently reported |
Table 2: Comparison of In Vivo Senescent Cell Clearance
| Senolytic Agent | Model System | Tissue | Senescence Marker | Reduction in Senescent Cells | Reference |
| Fisetin | Aged Wild-Type Mice | Adipose Tissue | SA-β-gal | Significant reduction | |
| Fisetin | Aged Wild-Type Mice | Multiple Tissues | p16INK4a mRNA | Significant reduction | |
| Fisetin | Aged Sheep | Brain (Cortex and White Matter) | p16INK4a+ cells | Significant decrease in senescent neurons, astrocytes, and microglia | |
| Dasatinib + Quercetin | Aged Mice | Adipose Tissue | SA-β-gal | Significant reduction | |
| Dasatinib + Quercetin | Aged Mice | Adipose Tissue | p16INK4a and p21 mRNA | Significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments cited in the in vivo studies of Fisetin.
Protocol 1: Oral Administration of Fisetin in Mice
Objective: To administer a precise dose of Fisetin to mice via oral gavage.
Materials:
-
Fisetin powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 20% PEG 400)
-
Sterile water or saline
-
Oral gavage needles (20-22 gauge with a ball tip)
-
1 mL syringes
-
Animal balance
-
Vortex mixer
Procedure:
-
Preparation of Fisetin Suspension:
-
Calculate the required amount of Fisetin based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution. For example, to make a 0.5% carboxymethylcellulose solution, dissolve 0.5 g of carboxymethylcellulose in 100 mL of sterile water.
-
Suspend the calculated amount of Fisetin powder in the vehicle.
-
Vortex the suspension thoroughly to ensure it is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to determine the correct volume of the Fisetin suspension to administer.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Attach the gavage needle to the syringe and draw up the calculated volume of the Fisetin suspension.
-
Carefully insert the gavage needle into the mouse's esophagus and slowly dispense the suspension into the stomach.
-
Monitor the mouse for any signs of distress after the procedure.
-
A control group receiving only the vehicle should be included in the experiment.
-
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining of Tissues
Objective: To detect senescent cells in tissue sections based on the increased lysosomal β-galactosidase activity at pH 6.0.
Materials:
-
Fresh frozen or formalin-fixed, paraffin-embedded tissue sections
-
X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
Citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
Potassium ferrocyanide
-
Potassium ferricyanide
-
Magnesium chloride
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Tissue Preparation:
-
For fresh frozen tissues, cryosection the tissue at 5-10 µm thickness and mount on slides.
-
For paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
-
Fixation:
-
Fix the tissue sections with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Wash the sections twice with PBS.
-
-
Staining:
-
Prepare the SA-β-gal staining solution containing X-gal, potassium ferrocyanide, potassium ferricyanide, and magnesium chloride in the citric acid/sodium phosphate buffer (pH 6.0).
-
Incubate the tissue sections with the staining solution at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the senescent cells. Protect from light during incubation.
-
-
Counterstaining and Mounting (Optional):
-
Wash the sections with PBS.
-
Counterstain with a nuclear stain like Nuclear Fast Red or Eosin, if desired.
-
Dehydrate the sections and mount with a coverslip using an appropriate mounting medium.
-
-
Analysis:
-
Examine the slides under a bright-field microscope. Senescent cells will appear blue.
-
Quantify the percentage of SA-β-gal positive cells by counting the number of blue-stained cells relative to the total number of cells in multiple fields.
-
Protocol 3: Immunohistochemistry for p16INK4a
Objective: To detect the expression of the senescence marker p16INK4a in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Primary antibody against p16INK4a
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., normal serum)
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a microwave, pressure cooker, or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.
-
Block non-specific antibody binding by incubating with a blocking buffer.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody against p16INK4a at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the sections with PBS or TBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash the sections and then incubate with the ABC reagent.
-
Develop the signal by adding the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope. Cells expressing p16INK4a will show brown staining.
-
Quantify the expression by scoring the intensity and percentage of positive cells.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.
References
Fisetin Quarterhydrate: A Comparative Analysis of its Antioxidant Potential Against Other Leading Polyphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of Fisetin quarterhydrate against other well-established polyphenols: Quercetin, Resveratrol, and Catechin. The following sections present a compilation of experimental data from various in vitro antioxidant assays, detailed experimental methodologies, and an exploration of the key signaling pathways involved in their antioxidant action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of Fisetin and other selected polyphenols has been evaluated using various established assays. The following tables summarize the half-maximal inhibitory concentration (IC50) for the DPPH and ABTS radical scavenging assays, and the Oxygen Radical Absorbance Capacity (ORAC) values. Lower IC50 values indicate higher antioxidant activity, while higher ORAC values signify greater antioxidant capacity.
Note: The data presented below is compiled from multiple sources. Direct comparison of absolute values should be done with caution due to variations in experimental conditions across different studies.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Polyphenol | IC50 (µM) | IC50 (µg/mL) |
| Fisetin | 9.69 ± 0.53[1][2] | - |
| Quercetin | 4.60 ± 0.3[3] | 19.17[4] |
| Resveratrol | 131[5] | 15.54 |
| (+)-Catechin | - | 3.12 ± 0.51 |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Polyphenol | IC50 (µM) | IC50 (µg/mL) |
| Fisetin | 2.43 ± 0.14 | - |
| Quercetin | 48.0 ± 4.4 | 1.89 ± 0.33 |
| Resveratrol | - | 2.86 |
| (+)-Catechin | - | 3.12 ± 0.51 |
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Polyphenol | ORAC Value (µmol TE/µmol) | ORAC Value (µmol TE/g) |
| Fisetin | 2.80 ± 0.06 (TEAC value) | - |
| Quercetin | - | - |
| Resveratrol | 5.26 | 23.12 |
| (+)-Catechin | 0.96 | - |
TE: Trolox Equivalents TEAC: Trolox Equivalent Antioxidant Capacity
Experimental Protocols
The following are generalized protocols for the antioxidant assays cited in this guide. Specific experimental parameters may vary between studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
General Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((A_control - A_sample) / A_control)] * 100
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
The IC50 value, the concentration of the antioxidant required to inhibit 50% of the DPPH radicals, is determined from a plot of percent inhibition against concentration.
Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
General Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark.
-
The ABTS•+ solution is diluted to obtain a specific absorbance at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from a plot of percent inhibition against concentration.
Experimental workflow for the ABTS assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant scavenging activity against peroxyl radicals.
Principle: The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (like fluorescein) by an antioxidant. The decay of fluorescence is recorded, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
General Protocol:
-
A fluorescent probe, the test compound, and a peroxyl radical generator (e.g., AAPH) are mixed in a multi-well plate.
-
The fluorescence is monitored over time at a specific excitation and emission wavelength.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The ORAC value is determined by comparing the net AUC of the sample to that of a standard antioxidant, typically Trolox.
Signaling Pathways in Antioxidant Action
Fisetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant defense system.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of cellular antioxidant defenses.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like fisetin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. Fisetin has been shown to activate the Nrf2-ARE pathway, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).
Fisetin-mediated activation of the Nrf2-ARE pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, which is closely linked to oxidative stress.
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli and oxidative stress can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Fisetin has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators.
Inhibitory effect of Fisetin on the NF-κB pathway.
References
- 1. Fisetin Protects DNA Against Oxidative Damage and Its Possible Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fisetin Protects DNA Against Oxidative Damage and Its Possible Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nehu.ac.in [nehu.ac.in]
- 5. researchgate.net [researchgate.net]
Fisetin Shows Promise in Preclinical Models, Outperforming Some Alternatives in Key Therapeutic Areas
For Immediate Release
[City, State] – [Date] – Fisetin (B1672732), a naturally occurring flavonoid, is demonstrating significant therapeutic potential in a range of preclinical models, exhibiting potent antioxidant, anti-inflammatory, and senolytic properties. In-depth analysis of experimental data suggests that fisetin may offer advantages over other therapeutic alternatives in areas such as cancer, neurodegenerative diseases, and cardiovascular conditions. This comparison guide provides a comprehensive overview of the preclinical evidence, experimental protocols, and underlying molecular mechanisms of fisetin's action for researchers, scientists, and drug development professionals.
Comparative Efficacy of Fisetin in Oncology
Fisetin has shown promising cytotoxic effects against various cancer cell lines. A comparison of the half-maximal inhibitory concentration (IC50) values reveals its efficacy, often comparable to or, in some instances, more potent than other flavonoids like quercetin (B1663063). While direct head-to-head comparisons with combination therapies such as Dasatinib (B193332) and Quercetin are limited, the available data positions fisetin as a strong candidate for further oncological research.[1][2][3][4][5]
| Compound | Cancer Cell Line | IC50 (µM) |
| Fisetin | A549 (Lung Cancer) | 214.47 |
| A549-CR (Cisplatin-Resistant Lung Cancer) | 320.42 | |
| HeLa (Cervical Cancer) | 36 | |
| HL-60 (Leukemia) | 45 (72h) | |
| U251 (Glioblastoma) | 75 | |
| HT29 (Colon Cancer) | 59.13 | |
| K562 (Leukemia) | 120 (72h) | |
| Quercetin | HT-29 (Colon Cancer) | 81.65 (48h) |
| MCF-7 (Breast Cancer) | 37 (24h) | |
| LNCaP (Prostate Cancer) | 10 | |
| PC-3 (Prostate Cancer) | 20 | |
| Dasatinib | MCF-7 (Breast Cancer) | 2100 nM (2.1 µM) |
| MDA-MB-231 (Breast Cancer) | 38 nM (0.038 µM) |
Table 1: Comparative Cytotoxicity (IC50) of Fisetin and Alternatives in Cancer Cell Lines. This table summarizes the IC50 values of fisetin, quercetin, and dasatinib in various cancer cell lines, providing a snapshot of their relative potencies.
Neuroprotective Potential in Preclinical Models of Neurodegeneration
Fisetin has demonstrated significant neuroprotective effects in animal models of age-related neurodegenerative diseases, such as Alzheimer's. In the Senescence-Accelerated Mouse Prone 8 (SAMP8) model, a well-established model for sporadic Alzheimer's disease, fisetin administration has been shown to improve cognitive function and restore markers of synaptic health.
| Intervention | Animal Model | Key Findings | Reference |
| Fisetin | SAMP8 Mice | Reduced cognitive deficits, restored markers of synaptic function, stress, and inflammation. | Currais et al., 2018 |
| Fisetin | Aβ1-42-induced rat model of AD | Significantly ameliorated spatial learning and memory impairment; reduced the number of apoptotic cells in the hippocampus. | Zhang et al., 2023 |
| Fisetin | Aβ1-42 mouse model of AD | Decreased Aβ accumulation and tau hyperphosphorylation; reversed synaptic dysfunction and improved memory. | Ahmad et al., 2017 |
Table 2: Neuroprotective Effects of Fisetin in Animal Models of Alzheimer's Disease. This table highlights key findings from preclinical studies investigating the neuroprotective effects of fisetin in recognized animal models of Alzheimer's disease.
Cardioprotective Effects in Preclinical Models of Cardiovascular Disease
In the realm of cardiovascular health, fisetin has shown promise in mitigating atherosclerosis, a key contributor to cardiovascular disease. Studies utilizing apolipoprotein E-deficient (apoE-/-) mice, a standard model for atherosclerosis, have revealed that fisetin treatment can reduce atherosclerotic plaque formation and improve lipid profiles.
| Intervention | Animal Model | Key Findings | Reference |
| Fisetin | apoE-/- Mice | Reduced atherosclerotic plaque area and lipid accumulation; downregulated proteins associated with lipid metabolism and senescence (PCSK9, LOX-1, p53, p21, p16). | Yan et al., 2021 |
| Fisetin | apoE-/- Mice | Attenuated the formation of atherosclerosis through the inhibition of oxidative stress and ferroptosis. | Wang et al., 2024 |
Table 3: Cardioprotective Effects of Fisetin in an Animal Model of Atherosclerosis. This table summarizes the significant findings from preclinical studies on the effects of fisetin in a widely used mouse model of atherosclerosis.
Key Signaling Pathways Modulated by Fisetin
Fisetin exerts its therapeutic effects by modulating several critical signaling pathways involved in cell survival, inflammation, and antioxidant defense.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Fisetin has been shown to inhibit this pathway, thereby inducing apoptosis and inhibiting tumor growth.
Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation. Chronic activation of this pathway is implicated in various inflammatory diseases and cancer. Fisetin has been demonstrated to suppress NF-κB activation, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Fisetin inhibits the NF-κB inflammatory signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is the master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of numerous antioxidant and detoxification enzymes. Fisetin has been shown to activate the Nrf2 pathway, thereby protecting cells from oxidative stress.
Caption: Fisetin activates the Nrf2 antioxidant response pathway.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of these findings. Below are outlines for key experimental procedures used in the preclinical evaluation of fisetin.
Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
This assay is a widely used biomarker for identifying senescent cells.
Objective: To detect and quantify senescent cells in culture or tissue sections.
Principle: Senescent cells exhibit increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0, which can be detected using the chromogenic substrate X-gal, resulting in a blue precipitate in positive cells.
Procedure:
-
Fixation: Fix cells or tissue sections with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS) for 5-15 minutes at room temperature.
-
Washing: Wash the samples twice with PBS.
-
Staining: Incubate the samples with the SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and magnesium chloride in a citrate/phosphate buffer at pH 6.0) at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells.
-
Visualization and Quantification: Observe the samples under a bright-field microscope. The percentage of senescent cells is determined by counting the number of blue-stained cells relative to the total number of cells in multiple random fields.
In Vivo Murine Model of Alzheimer's Disease (SAMP8)
Objective: To evaluate the in vivo efficacy of fisetin in a mouse model of accelerated senescence and sporadic Alzheimer's disease.
Procedure:
-
Animal Model: Use Senescence-Accelerated Mouse Prone 8 (SAMP8) mice.
-
Treatment: Administer fisetin (e.g., 25 mg/kg body weight) or vehicle control to the mice via oral gavage or as a dietary supplement for a specified duration (e.g., several months).
-
Behavioral Testing: Assess cognitive function using standardized behavioral tests such as the Morris water maze or object recognition test.
-
Biochemical and Histological Analysis: Following the treatment period, collect brain tissue for analysis. Measure levels of biomarkers associated with Alzheimer's disease (e.g., Aβ plaques, tau phosphorylation), synaptic function (e.g., synaptophysin), and neuroinflammation (e.g., GFAP) using techniques such as Western blotting, ELISA, and immunohistochemistry.
In Vivo Murine Model of Atherosclerosis (apoE-/-)
Objective: To assess the in vivo efficacy of fisetin in a mouse model of atherosclerosis.
Procedure:
-
Animal Model: Use apolipoprotein E-deficient (apoE-/-) mice, which are prone to developing atherosclerosis.
-
Diet: Feed the mice a high-fat diet to accelerate the development of atherosclerotic plaques.
-
Treatment: Administer fisetin (e.g., 12.5 mg/kg body weight) or a vehicle control to the mice via oral gavage daily for a specified period (e.g., 12 weeks). A positive control group treated with a standard-of-care drug like atorvastatin (B1662188) (e.g., 2 mg/kg) can also be included.
-
Analysis of Atherosclerotic Lesions: At the end of the study, euthanize the mice and collect the aortas. Quantify the area of atherosclerotic plaques using Oil Red O staining.
-
Biochemical Analysis: Measure serum lipid levels (total cholesterol, LDL, HDL, triglycerides) and markers of oxidative stress (e.g., malondialdehyde).
-
Gene and Protein Expression Analysis: Analyze the expression of key genes and proteins involved in lipid metabolism, inflammation, and senescence in the aortic tissue using techniques like qPCR and Western blotting.
Experimental Workflow Diagram
References
Safety Operating Guide
Proper Disposal of Fisetin Quarterhydrate: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Fisetin quarterhydrate, ensuring compliance and environmental protection.
This compound, a naturally occurring flavonol utilized in various research applications, requires careful handling and disposal to mitigate potential hazards to personnel and the environment.[1][2] Adherence to the following procedures is critical for maintaining a safe laboratory setting.
I. Hazard Summary
Before handling this compound, it is imperative to be fully aware of its associated hazards. The following table summarizes key safety information derived from Safety Data Sheets (SDS).
| Hazard Category | Description | Citations |
| Physical State | Solid, typically a pale yellow to very dark yellow powder. | [1] |
| Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] | |
| Environmental Hazards | Classified as Water Hazard Class 1 (Self-assessment), indicating it is slightly hazardous for water. Discharge into the environment, drains, groundwater, or sewage systems must be strictly avoided. | |
| Fire Hazards | Combustible material. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. |
II. Personal Protective Equipment (PPE) and Handling Precautions
To ensure personal safety, the following PPE should be worn when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved respirator is recommended.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
Always handle this compound in a designated area, away from ignition sources. Avoid generating dust and prevent contact with skin, eyes, and clothing.
III. Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed in accordance with all applicable federal, state, and local regulations.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated wipes) in a suitable, clearly labeled, and tightly closed container.
2. Disposal of Unused this compound:
-
Option 1: Licensed Chemical Waste Disposal: The most recommended method is to arrange for the removal of the waste by a licensed chemical destruction plant.
-
Option 2: Incineration: Controlled incineration with flue gas scrubbing is another acceptable method. Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibition: Do not discharge this compound into sewer systems, water, foodstuffs, or feed.
3. Decontamination and Disposal of Empty Containers:
-
Triple Rinsing: Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Rinsate Collection: The rinsate from the cleaning process must be collected and treated as chemical waste.
-
Container Disposal: After triple-rinsing, the container can be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, where regulations permit. Combustible packaging materials may be disposed of through controlled incineration.
IV. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Prevent the spill from spreading and entering drains or waterways.
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use spark-proof tools and explosion-proof equipment if necessary.
-
Place the collected material into a suitable container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials for disposal as chemical waste.
V. This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
